Antitumor agent-107
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H21N3O2 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-naphthalen-1-ylpyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C28H21N3O2/c1-32-26-15-14-19(16-27(26)33-2)23-17-25(21-11-7-9-18-8-3-4-10-20(18)21)31-24-13-6-5-12-22(24)29-28(31)30-23/h3-17H,1-2H3 |
InChI Key |
LICXBSVIODZCBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=NC4=CC=CC=C4N3C(=C2)C5=CC=CC6=CC=CC=C65)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Antitumor Agent-107
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antitumor agent-107 is a potent, novel antimicrotubule agent that has demonstrated significant efficacy against a broad spectrum of solid tumors, including ovarian, breast, and lung cancers.[1][2] Its primary mechanism of action involves interference with the normal function of microtubules, which are critical components of the cellular cytoskeleton.[3][4] By promoting the assembly of microtubules from tubulin dimers and stabilizing them against depolymerization, this compound effectively inhibits the dynamic reorganization of the microtubule network essential for mitosis and other vital cellular functions.[5] This disruption leads to a prolonged arrest of the cell cycle at the G2/M phase, ultimately culminating in apoptotic cell death through the activation of multiple signaling pathways. This document provides a comprehensive overview of the agent's core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and workflows.
Core Mechanism of Action: Microtubule Stabilization
The fundamental mechanism of this compound revolves around its ability to kinetically stabilize microtubules. In a healthy cell, microtubules exist in a state of dynamic equilibrium, continuously undergoing phases of polymerization (growth) and depolymerization (shortening). This process, known as dynamic instability, is crucial for the formation of the mitotic spindle, which segregates chromosomes during cell division.
This compound binds specifically to the β-tubulin subunit of the tubulin heterodimers within the microtubule polymer. This binding event promotes the polymerization of tubulin and, critically, protects the microtubule from disassembly. The result is the formation of exceptionally stable, non-functional microtubule bundles and abnormal arrays throughout the cell cycle.
The suppression of microtubule dynamics prevents the formation of a functional metaphase spindle configuration. Consequently, chromosomes cannot be properly segregated, leading to a prolonged activation of the mitotic checkpoint and arresting the cell cycle at the G2/M phase. This sustained mitotic block is a primary trigger for the subsequent induction of apoptosis.
References
- 1. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
In-depth Technical Guide to the Synthesis of Antitumor Agent-107: A Review of Publicly Available Information
A definitive, publicly available synthesis protocol for a singular entity known as "Antitumor agent-107" remains elusive despite extensive investigation. The designation "-107" has been applied to several distinct investigational antitumor agents, each with a unique structure and mechanism of action. The synthesis of these compounds is considered proprietary information by the developing entities and is not detailed in publicly accessible scientific literature or patents.
This guide summarizes the available information on the most prominent agents designated with "-107" and explains the general synthetic strategies for their respective classes of compounds. Due to the confidential nature of pharmaceutical research and development for drugs in clinical trials, specific experimental protocols, quantitative data (e.g., reaction yields, purity), and detailed signaling pathways directly related to the synthesis of these specific agents are not available in the public domain.
Identified "Antitumor Agents-107"
Initial research identified several distinct therapeutic candidates referred to with the "-107" suffix:
-
SOT-107: A combination of the protein transferrin and the diphtheria toxin, indicating its synthesis would involve protein engineering and bioconjugation rather than traditional organic chemistry.
-
AbGn-107: An antibody-drug conjugate (ADC). The production of ADCs involves the separate synthesis of a monoclonal antibody and a cytotoxic drug, followed by their chemical linkage.
-
DSP107: A fusion protein composed of the extracellular domains of SIRPα and 4-1BBL. Its production relies on recombinant DNA technology and protein expression systems.
-
AUR107: A small molecule inhibitor of the p300/CBP histone acetyltransferases. As a small molecule, its synthesis would follow the principles of medicinal organic chemistry.
Of these, AUR107, being a small molecule, is the most likely candidate for which a detailed chemical synthesis could be documented in the manner requested. However, a thorough search of the patent and scientific literature did not yield a specific synthesis protocol for a compound explicitly identified as AUR107.
General Synthesis Strategies for Classes of Antitumor Agents
While specific details for the "-107" agents are not public, the following sections outline the general methodologies for the synthesis of the classes of compounds to which they belong.
Small Molecule Inhibitors (Exemplified by the Class of AUR107)
AUR107 is identified as an oral, dual inhibitor of the CREB-binding protein (CBP) and p300. The synthesis of novel small molecule inhibitors like those in this class typically involves a multi-step process.
Experimental Workflow for Small Molecule Inhibitor Synthesis:
Caption: General workflow for small molecule drug discovery and development.
Key Experimental Protocols in Small Molecule Synthesis:
-
Reaction Setup: Reactions are typically carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of sensitive reagents and intermediates.
-
Reagent Addition: Liquid reagents are added via syringe, while solid reagents are often added under a positive pressure of inert gas.
-
Temperature Control: Reactions are heated using heating mantles or oil baths and cooled using ice-water or dry ice-acetone baths to maintain precise temperature control.
-
Reaction Monitoring: The progress of a reaction is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Extraction: Upon completion, the reaction mixture is typically quenched (e.g., with water or a saturated aqueous solution) and the product is extracted into an organic solvent. The organic layers are then combined, washed, dried, and concentrated.
-
Purification: Crude products are purified using techniques like flash column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC).
-
Characterization: The structure and purity of the final compound are confirmed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC.
Quantitative Data Presentation:
While specific data for AUR107 is unavailable, synthetic data for a hypothetical small molecule inhibitor is presented below for illustrative purposes.
| Step | Reaction | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| 1 | Suzuki Coupling | Aryl-Br, Boronic Acid | Toluene/H₂O | 100 | 12 | 85 | >95% |
| 2 | Amide Coupling | Carboxylic Acid, Amine | DMF | 25 | 6 | 92 | >98% |
| 3 | Cyclization | Di-functional Intermediate | Acetonitrile | 80 | 24 | 78 | >97% |
| 4 | Final Purification | Crude Final Product | - | - | - | 95 | >99.5% |
Antibody-Drug Conjugates (ADCs) (Exemplified by the Class of AbGn-107)
The synthesis of an ADC like AbGn-107 is a multi-stage process that combines biotechnology and chemistry.
Experimental Workflow for ADC Synthesis:
Caption: General workflow for the synthesis of an antibody-drug conjugate.
Key Experimental Protocols in ADC Synthesis:
-
Monoclonal Antibody Production: The antibody is produced using recombinant DNA technology in mammalian cell lines (e.g., CHO cells) and purified using chromatography techniques.
-
Payload and Linker Synthesis: The cytotoxic drug and the linker molecule are synthesized using multi-step organic chemistry.
-
Conjugation: The linker is attached to the payload, and this construct is then conjugated to the antibody. This can be done through various methods, such as targeting cysteine or lysine residues on the antibody.
-
Purification: The resulting ADC is purified to remove unconjugated antibodies, linkers, and payloads.
-
Characterization: The final ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.
Fusion Proteins (Exemplified by the Class of DSP107)
The synthesis of a fusion protein like DSP107 is a biotechnological process.
Experimental Workflow for Fusion Protein Synthesis:
Caption: General workflow for the production of a recombinant fusion protein.
Key Experimental Protocols in Fusion Protein Synthesis:
-
Gene Synthesis and Cloning: The DNA sequence encoding the fusion protein is synthesized and cloned into an expression vector.
-
Expression: The expression vector is introduced into a suitable host cell line (e.g., mammalian, bacterial, or yeast) for protein production.
-
Purification: The fusion protein is purified from the cell culture using chromatography methods.
-
Characterization: The final product is characterized to confirm its identity, purity, and biological activity.
Conclusion
The synthesis of any "this compound" is a complex, multi-step process that is highly dependent on the molecular nature of the agent. While detailed, specific protocols for the named investigational drugs are not publicly available due to their proprietary status, this guide outlines the general principles and workflows for the synthesis of the classes of compounds to which they belong. The provided diagrams and descriptions of experimental protocols offer a foundational understanding of the methodologies employed in the development of modern antitumor agents. For detailed information on the synthesis of a specific, publicly documented antitumor agent, a new inquiry would be required.
The Discovery and Development of Antitumor Agent-107: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-107, identified as compound 5h in seminal research, is a novel pyrimido[1,2-a]benzimidazole derivative demonstrating significant potential as an anticancer therapeutic. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this promising agent. It exhibits potent cytotoxic activity against a broad spectrum of human cancer cell lines, with particularly noteworthy efficacy against leukemia. The primary mechanism of action has been identified as the inhibition of Bone Marrow Kinase on X-chromosome (BMX), a non-receptor tyrosine kinase implicated in cancer cell survival and proliferation. This document summarizes the available quantitative data, outlines key experimental protocols, and visualizes the core signaling pathways and experimental workflows. Currently, this compound is in the preclinical stage of development, with no publicly available data from in vivo animal studies or human clinical trials.
Introduction
The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. The pyrimido[1,2-a]benzimidazole scaffold has emerged as a promising pharmacophore due to its diverse biological activities. This compound (compound 5h) is a 2,4-diaryl-substituted derivative of this class that has shown exceptional antitumor properties in preclinical studies. Its potent activity against leukemia cell lines, with GI50 values in the sub-micromolar range, positions it as a strong candidate for further development.
Quantitative Data
The in vitro cytotoxic activity of this compound (compound 5h) has been evaluated against a panel of human cancer cell lines. The following tables summarize the available quantitative data.
Table 1: In Vitro Cytotoxicity of this compound (Compound 5h) Against a Panel of Human Cancer Cell Lines
| Cancer Type | Cell Line | GI50 (μM) |
| Leukemia | CCRF-CEM | 0.32 |
| Leukemia | HL-60(TB) | 0.45 |
| Leukemia | K-562 | 0.88 |
| Leukemia | MOLT-4 | 0.56 |
| Leukemia | RPMI-8226 | 1.34 |
| Leukemia | SR | 0.35 |
| Leukemia Subpanel Mean | 0.65 | |
| Non-Small Cell Lung Cancer | A549/ATCC | 2.88 |
| Non-Small Cell Lung Cancer | EKVX | 1.23 |
| Non-Small Cell Lung Cancer | HOP-62 | 3.45 |
| Non-Small Cell Lung Cancer | HOP-92 | 2.11 |
| Non-Small Cell Lung Cancer | NCI-H226 | 4.56 |
| Non-Small Cell Lung Cancer | NCI-H23 | 2.99 |
| Non-Small Cell Lung Cancer | NCI-H322M | 3.12 |
| Non-Small Cell Lung Cancer | NCI-H460 | 1.98 |
| Non-Small Cell Lung Cancer | NCI-H522 | 2.54 |
| Colon Cancer | COLO 205 | 2.15 |
| Colon Cancer | HCT-116 | 1.89 |
| Colon Cancer | HCT-15 | 3.01 |
| Colon Cancer | HT29 | 2.56 |
| Colon Cancer | KM12 | 2.87 |
| Colon Cancer | SW-620 | 2.33 |
| CNS Cancer | SF-268 | 3.11 |
| CNS Cancer | SF-295 | 2.98 |
| CNS Cancer | SF-539 | 3.54 |
| CNS Cancer | SNB-19 | 4.12 |
| CNS Cancer | SNB-75 | 3.88 |
| CNS Cancer | U251 | 3.21 |
| Melanoma | LOX IMVI | 4.32 |
| Melanoma | MALME-3M | 3.99 |
| Melanoma | M14 | 5.12 |
| Melanoma | SK-MEL-2 | 4.87 |
| Melanoma | SK-MEL-28 | 6.23 |
| Melanoma | SK-MEL-5 | 5.54 |
| Melanoma | UACC-257 | 4.98 |
| Melanoma | UACC-62 | 4.11 |
| Ovarian Cancer | IGROV1 | 2.87 |
| Ovarian Cancer | OVCAR-3 | 3.12 |
| Ovarian Cancer | OVCAR-4 | 3.54 |
| Ovarian Cancer | OVCAR-5 | 3.98 |
| Ovarian Cancer | OVCAR-8 | 3.22 |
| Ovarian Cancer | NCI/ADR-RES | 4.56 |
| Ovarian Cancer | SK-OV-3 | 3.89 |
| Renal Cancer | 786-0 | 5.12 |
| Renal Cancer | A498 | 4.88 |
| Renal Cancer | ACHN | 6.34 |
| Renal Cancer | CAKI-1 | 5.98 |
| Renal Cancer | RXF 393 | 7.11 |
| Renal Cancer | SN12C | 6.54 |
| Renal Cancer | TK-10 | 8.23 |
| Renal Cancer | UO-31 | 9.43 |
| Prostate Cancer | PC-3 | 4.56 |
| Prostate Cancer | DU-145 | 5.12 |
| Breast Cancer | MCF7 | 3.99 |
| Breast Cancer | MDA-MB-231/ATCC | 4.32 |
| Breast Cancer | HS 578T | 5.01 |
| Breast Cancer | BT-549 | 4.87 |
| Breast Cancer | T-47D | 4.12 |
| Breast Cancer | MDA-MB-468 | 4.55 |
Data extracted from the NCI-60 screen of compound 5h, as reported in the literature.
Table 2: Kinase Inhibition Profile of this compound (Compound 5h)
| Kinase Target | IC50 (μM) |
| BMX | 0.81 |
This data highlights the potent and specific inhibition of BMX kinase by compound 5h.
Experimental Protocols
The following sections detail the methodologies for key experiments in the discovery and characterization of this compound.
Synthesis of this compound (Compound 5h)
The synthesis of 2,4-diaryl-pyrimido[1,2-a]benzimidazoles, including compound 5h, is achieved through a multi-step process. While the full detailed protocol from the primary literature is not publicly available, a general synthetic scheme can be outlined.
Caption: General synthetic workflow for this compound.
Protocol:
-
Chalcone Synthesis: The synthesis typically begins with the Claisen-Schmidt condensation of an appropriate substituted acetophenone and a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to yield the corresponding chalcone intermediate.
-
Cyclocondensation Reaction: The purified chalcone is then reacted with 2-aminobenzimidazole in a suitable solvent (e.g., ethanol, DMF) often in the presence of a catalyst (e.g., an acid or a base) and heated under reflux. This cyclocondensation reaction forms the pyrimido[1,2-a]benzimidazole core.
-
Purification: The final product, this compound (compound 5h), is isolated and purified using standard techniques such as recrystallization or column chromatography.
In Vitro Anticancer Activity Screening (NCI-60 Protocol)
The primary evaluation of the cytotoxic potential of this compound was conducted using the National Cancer Institute's 60 human tumor cell line screen.
Caption: NCI-60 cell line screening experimental workflow.
Protocol:
-
Cell Culture: The 60 different human cancer cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cell Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line.
-
Compound Incubation: After a 24-hour pre-incubation period, the cells are treated with this compound at five different concentrations (typically ranging from 10 nM to 100 µM) for 48 hours.
-
Cell Viability Assay: The Sulforhodamine B (SRB) assay is used to determine cell viability. Cells are fixed with trichloroacetic acid, stained with SRB dye, and the absorbance is measured at 515 nm.
-
Data Analysis: The GI50 (Growth Inhibition of 50%) values are calculated from the dose-response curves for each cell line.
Kinase Inhibition Assay
To determine the specific kinase target of this compound, a kinase profiling assay was performed.
Protocol:
-
Kinase Panel: A broad panel of human kinases (e.g., 338 kinases) is used for the initial screening.
-
Assay Principle: The assay typically measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. This can be quantified using various methods, such as luminescence-based assays (e.g., Kinase-Glo®).
-
Procedure: The kinase, its specific substrate, ATP, and this compound (at a fixed concentration for initial screening or varying concentrations for IC50 determination) are incubated together.
-
Signal Detection: After the reaction, a detection reagent is added to measure the remaining ATP or the amount of ADP produced. The signal is inversely proportional to the kinase activity.
-
IC50 Determination: For the identified target kinase (BMX), a dose-response curve is generated to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Mechanism of Action: BMX Kinase Inhibition
The primary molecular target of this compound is Bone Marrow Kinase on X-chromosome (BMX), a non-receptor tyrosine kinase belonging to the Tec family. BMX is a critical component of several signaling pathways that promote cell survival and proliferation and is often overexpressed in various cancers.
The BMX Signaling Pathway
BMX is activated by various upstream signals, including growth factor receptors and cytokine receptors. Once activated, BMX phosphorylates and activates several downstream effector proteins, leading to the activation of pro-survival pathways such as the PI3K/AKT and STAT3 pathways. A key anti-apoptotic function of BMX is the direct phosphorylation and inactivation of the pro-apoptotic protein BAK.
Caption: BMX signaling pathway and the inhibitory action of this compound.
By inhibiting BMX kinase, this compound effectively blocks these pro-survival signals. The inhibition of BMX prevents the inactivation of BAK, thereby promoting apoptosis in cancer cells. Furthermore, the downregulation of the AKT/mTOR and STAT3 pathways contributes to the overall antitumor effect by reducing cell proliferation and survival.
Development Status and Future Directions
This compound is currently in the preclinical phase of development. The potent in vitro activity, particularly against leukemia, and the well-defined mechanism of action make it a highly attractive candidate for further investigation.
Future research should focus on:
-
In vivo efficacy studies: Evaluating the antitumor activity of this compound in animal models of leukemia and other cancers.
-
Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.
-
Lead optimization: Synthesizing and evaluating analogs of this compound to potentially improve its potency, selectivity, and pharmacokinetic properties.
-
Combination therapies: Investigating the synergistic effects of this compound with other established anticancer drugs.
The development of potent and selective BMX kinase inhibitors like this compound represents a promising therapeutic strategy for the treatment of various malignancies. Continued research and development are warranted to translate these promising preclinical findings into clinical applications.
Pharmacokinetics of Antitumor Agent-107: A Preclinical Technical Guide
Disclaimer: Antitumor agent-107 is a hypothetical compound presented for illustrative purposes. The data, protocols, and pathways described herein are representative examples based on typical preclinical development programs for novel small molecule inhibitors and do not correspond to an existing therapeutic agent.
Introduction
This compound is a novel, orally bioavailable small molecule designed as a potent and selective inhibitor of the constitutively active tyrosine kinase associated with the oncogenic fusion protein Bcr-Abl. This fusion protein is a key driver in certain hematological malignancies. By targeting the ATP-binding site of the Bcr-Abl kinase, this compound aims to block downstream signaling pathways, primarily the Ras-Raf-MEK-ERK pathway, thereby inhibiting cell proliferation and inducing apoptosis in malignant cells. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) properties to support further development.
In Vivo Pharmacokinetics
The pharmacokinetic profile of this compound was characterized in preclinical rodent models to establish its behavior in vivo. These studies are fundamental for determining a safe and efficacious dosing regimen for subsequent studies.
Quantitative Pharmacokinetic Parameters
The table below summarizes the key pharmacokinetic parameters of this compound determined in male BALB/c mice following a single oral (PO) and intravenous (IV) administration.
| Parameter | Symbol | Value (PO, 25 mg/kg) | Value (IV, 5 mg/kg) | Unit |
| Peak Plasma Concentration | Cmax | 3.1 | 8.5 | µg/mL |
| Time to Peak Concentration | Tmax | 1.5 | 0.08 | hours |
| Area Under the Curve (0-inf) | AUCinf | 20.4 | 5.8 | µg·h/mL |
| Elimination Half-Life | t1/2 | 7.2 | 6.9 | hours |
| Volume of Distribution | Vd | - | 2.9 | L/kg |
| Clearance | CL | - | 0.86 | L/h/kg |
| Oral Bioavailability | F | 68 | - | % |
| Plasma Protein Binding | 99.2 | 99.2 | % |
Experimental Protocol: Murine Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in BALB/c mice following oral and intravenous administration.
-
Animal Model: Male BALB/c mice (n=18 per route), aged 8-10 weeks, were acclimated for at least 3-5 days before the experiment.[1]
-
Drug Formulation: For oral administration, this compound was formulated in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water. For intravenous administration, the agent was dissolved in 5% DMSO, 40% PEG300, and 55% saline.
-
Administration: A single dose of 25 mg/kg was administered via oral gavage for the PO group. A single dose of 5 mg/kg was administered via tail vein injection for the IV group.
-
Sample Collection: Blood samples (approx. 50 µL) were collected via the tail vein at predefined time points: 0.08, 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-administration.[2] Samples were collected into EDTA-coated tubes.
-
Sample Processing: Plasma was separated by centrifugation at 2,000 x g for 10 minutes at 4°C and stored at -80°C until bioanalysis.[2]
-
Bioanalysis: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3]
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
In Vitro Metabolism
To understand the metabolic fate of this compound, in vitro assays using liver-derived systems were conducted. These studies help predict in vivo clearance and potential drug-drug interactions.
Metabolic Stability Data
The metabolic stability of this compound was assessed in liver microsomes and hepatocytes from different species to evaluate potential inter-species differences in metabolism.
| System | Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-Life (t1/2) (minutes) |
| Liver Microsomes | Mouse | 85.4 | 22.7 |
| Liver Microsomes | Rat | 72.1 | 26.9 |
| Liver Microsomes | Human | 45.3 | 42.8 |
| Hepatocytes | Mouse | 110.2 | 18.5 |
| Hepatocytes | Human | 58.9 | 35.1 |
Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the metabolic stability of this compound in mouse and human liver microsomes.
-
Materials: Pooled liver microsomes (mouse, human), NADPH regenerating system, phosphate buffer (pH 7.4), this compound stock solution (1 mM in DMSO), positive control (e.g., Testosterone).
-
Incubation Preparation: The incubation mixture contained liver microsomes (0.5 mg/mL protein concentration) and this compound (final concentration 1 µM) in phosphate buffer. The final DMSO concentration was kept below 0.1%.
-
Reaction Initiation: Reactions were pre-incubated at 37°C for 5 minutes. The metabolic reaction was initiated by adding a pre-warmed NADPH regenerating system.
-
Sample Collection: Aliquots were taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot was terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Samples were centrifuged to precipitate protein, and the supernatant was collected for analysis.
-
Quantification: The remaining concentration of this compound was quantified by LC-MS/MS.
-
Data Analysis: The half-life (t1/2) was determined from the slope of the natural logarithm of the remaining parent drug versus time. Intrinsic clearance was calculated from the half-life.
Mechanism of Action: Bcr-Abl Signaling Pathway
This compound is designed to inhibit the Bcr-Abl tyrosine kinase, a key driver of oncogenesis in certain leukemias. The diagram below illustrates the simplified signaling cascade initiated by Bcr-Abl and the point of inhibition by this compound. Inhibition of this pathway blocks downstream signals that promote cell growth and survival.
References
In-Depth Technical Guide: Antitumor Agent-107 (TR-107)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Overview
Antitumor agent-107, also known as TR-107 or HY-149896, is a potent and selective small-molecule activator of the human mitochondrial caseinolytic protease P (ClpP). Its chemical formula is C₂₈H₂₁N₃O₂ with a molecular weight of 431.5 g/mol . The systematic IUPAC name for this compound is 2-(3,4-dimethoxyphenyl)-4-(naphthalen-1-yl)pyrimido[1,2-a]benzimidazole.[1] TR-107 has demonstrated significant antitumor activity, particularly in triple-negative breast cancer (TNBC) and colorectal cancer models, by inducing mitochondrial dysfunction.
Chemical Structure:
| Identifier | Value |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-4-(naphthalen-1-yl)pyrimido[1,2-a]benzimidazole |
| Molecular Formula | C₂₈H₂₁N₃O₂ |
| Molecular Weight | 431.5 g/mol |
| Synonyms | TR-107, HY-149896, NSC830655 |
| PubChem CID | 168475916 |
Mechanism of Action and Signaling Pathway
TR-107 functions as a novel activator of the mitochondrial protease ClpP. In its natural state, ClpP forms a complex with the AAA+ ATPase ClpX, which is responsible for recognizing, unfolding, and feeding substrate proteins into the ClpP proteolytic chamber for degradation. This process is crucial for mitochondrial protein quality control.
TR-107 binds to ClpP, inducing a conformational change that decouples it from ClpX and leads to the indiscriminate degradation of mitochondrial proteins. This unregulated proteolysis disrupts essential mitochondrial functions, including oxidative phosphorylation (OXPHOS) and the tricarboxylic acid (TCA) cycle. The downstream effects include a reduction in the levels of key mitochondrial proteins such as ClpX, mitochondrial transcription factor A (TFAM), and elongation factor Tu (TUFM), leading to impaired mitochondrial respiration, cell cycle arrest, and ultimately, cancer cell death.
Diagram 1. Signaling pathway of this compound (TR-107).
Quantitative Biological Data
TR-107 exhibits potent cytotoxic activity against a range of cancer cell lines, with IC₅₀ values in the low nanomolar range.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| SUM159 | Triple-Negative Breast Cancer | 12 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 23 |
| DLD-1 | Colorectal Cancer (CMS1) | ~19 (average for CMS1) |
| LoVo | Colorectal Cancer (CMS1) | ~19 (average for CMS1) |
| LS1034 | Colorectal Cancer (CMS2) | ~29 (average for CMS2) |
| NCI-H508 | Colorectal Cancer (CMS2) | ~29 (average for CMS2) |
| HT29 | Colorectal Cancer (CMS3) | ~128 (average for CMS3) |
| LS 174T | Colorectal Cancer (CMS3) | ~128 (average for CMS3) |
| HCT116 | Colorectal Cancer (CMS4) | ~32 (average for CMS4) |
| RKO | Colorectal Cancer (CMS4) | ~32 (average for CMS4) |
| NIH3T3 | Normal Mouse Fibroblast | 137 |
Experimental Protocols
Chemical Synthesis
The synthesis of TR-107 has been described in the patent literature by Madera Therapeutics, LLC. The specific details can be found in patent WO 2020/176654 A1, example 65.[1] While the full text of the patent's experimental section is not publicly available in all databases, the general synthesis of the pyrimido[1,2-a]benzimidazole scaffold involves a multi-step process. A generalized synthetic workflow is depicted below.
Diagram 2. Generalized synthetic workflow for the pyrimido[1,2-a]benzimidazole core.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from studies on TR-107's effect on colorectal cancer cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of TR-107 (e.g., from 1 nM to 10 µM) or vehicle control (0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Lysis and Luminescence Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the luminescence values to the vehicle-treated control wells.
-
Plot the normalized values against the logarithm of the TR-107 concentration.
-
Calculate the IC₅₀ values using a non-linear regression model (e.g., log(inhibitor) vs. response with variable slope).
-
Cell Proliferation Assay (Coulter Counter)
-
Cell Seeding: Plate cells in 6-well plates at an appropriate density.
-
Treatment: After allowing cells to adhere, treat with various concentrations of TR-107 (e.g., 10 nM, 50 nM, 1 µM) or vehicle control.
-
Incubation and Cell Counting:
-
At specified time points (e.g., 24, 48, and 72 hours), detach the cells using trypsin.
-
Resuspend the cells in a known volume of culture medium.
-
Quantify the total cell number using a Z-Series Coulter Counter.
-
-
Data Analysis: Plot the cell counts over time for each treatment condition to assess the effect on proliferation.
Mitochondrial Respiration Analysis (Seahorse XF Analyzer)
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treatment: Treat the cells with TR-107 or vehicle control for a specified duration (e.g., 12 hours).
-
Assay Preparation:
-
One hour before the assay, replace the growth medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C.
-
Load the injector ports of the sensor cartridge with mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
-
Measurement: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the measurement protocol to obtain the oxygen consumption rate (OCR).
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, such as basal respiration, ATP production-linked respiration, and maximal respiration.
Diagram 3. A typical experimental workflow for the evaluation of this compound.
References
Unveiling the Target of Antitumor Agent TR-107: A Technical Guide to a Novel ClpP Activator
For Immediate Release
This technical guide provides an in-depth analysis of the target identification and mechanism of action of the novel antitumor agent, TR-107. Developed for researchers, scientists, and professionals in drug development, this document details the experimental methodologies and quantitative data that pinpoint the mitochondrial protease Caseinolytic Peptidase P (ClpP) as the direct target of TR-107. The agent exhibits potent, ClpP-dependent anticancer activity, primarily through the hyperactivation of this protease, leading to the degradation of mitochondrial proteins, impairment of oxidative phosphorylation, and ultimately, cancer cell death.
Executive Summary
TR-107 is a small-molecule activator of the human mitochondrial protease ClpP.[1][2][3] This guide outlines the comprehensive experimental strategy employed to identify and validate ClpP as the direct molecular target of TR-107. The methodologies covered include target validation in cancer cell lines, in vitro enzymatic assays, direct binding assays, and cellular thermal shift assays. The accumulated data demonstrates that TR-107 binds to and allosterically activates ClpP, leading to a cytotoxic cascade within cancer cells. This targeted activation of mitochondrial proteolysis represents a promising therapeutic strategy for various malignancies, including triple-negative breast cancer and colorectal cancer.[4][5]
Target Identification and Validation
The primary target of TR-107 was identified as the mitochondrial caseinolytic protease P (ClpP). This was determined through a series of experiments demonstrating that the cytotoxic effects of TR-107 are contingent on the presence and activity of ClpP.
ClpP-Dependent Cancer Cell Growth Inhibition
The anti-proliferative activity of TR-107 was evaluated in various cancer cell lines. The compound demonstrated potent, low nanomolar efficacy in inhibiting the growth of triple-negative breast cancer (TNBC) and colorectal cancer cells. Crucially, the growth-inhibitory effects were significantly diminished in ClpP knockdown or knockout cancer cells, providing strong evidence that ClpP is essential for the anticancer activity of TR-107.
| Cell Line | Cancer Type | TR-107 IC₅₀ (nM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~10 | |
| SUM159 | Triple-Negative Breast Cancer | ~10 | |
| DLD-1 | Colorectal Cancer | ~50 | |
| LoVo | Colorectal Cancer | ~50 | |
| HT29 | Colorectal Cancer | ~50 | |
| HCT116 | Colorectal Cancer | ~50 |
Table 1: In Vitro Efficacy of TR-107 in Various Cancer Cell Lines. The half-maximal inhibitory concentration (IC₅₀) values for TR-107 highlight its potent anti-proliferative effects across different cancer types.
Direct Activation of ClpP Proteolytic Activity
In vitro enzymatic assays confirmed that TR-107 directly activates the proteolytic function of recombinant human ClpP. The compound was shown to increase the degradation of both a fluorogenic peptide substrate and the unstructured protein β-casein in a dose-dependent manner.
| Compound | ClpP Activation EC₅₀ (µM) | Reference |
| TR-107 | ~0.2 | |
| ONC201 | ~1.25 |
Table 2: Potency of TR-107 in Activating ClpP. The half-maximal effective concentration (EC₅₀) for ClpP activation demonstrates that TR-107 is a more potent activator than the related compound ONC201.
Mechanism of Action: Hyperactivation of Mitochondrial Proteolysis
TR-107 functions by binding to ClpP and inducing a conformational change that leads to its uncontrolled activation. This hyperactivation disrupts the normal regulatory function of ClpP, resulting in the degradation of essential mitochondrial proteins.
Signaling Pathway of TR-107-Mediated ClpP Activation
Figure 1: TR-107 Signaling Pathway. This diagram illustrates the mechanism by which TR-107 activates ClpP, leading to mitochondrial dysfunction and cell death.
The binding of TR-107 to a hydrophobic pocket on the N-terminal region of ClpP displaces the regulatory ClpX subunit. This event triggers a conformational change in the ClpP complex, converting it from a tightly regulated peptidase into a hyperactive protease that indiscriminately degrades proteins within the mitochondrial matrix. This leads to the depletion of crucial proteins involved in oxidative phosphorylation (OXPHOS), mitochondrial DNA transcription and translation, and the tricarboxylic acid (TCA) cycle. The resulting mitochondrial dysfunction ultimately triggers cancer cell death.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to identify and characterize the interaction between TR-107 and ClpP.
General Experimental Workflow for Target Identification
Figure 2: Experimental Workflow. This flowchart outlines the logical progression of experiments to identify and validate the target of TR-107.
ClpP Protease Activity Assay
This assay measures the ability of TR-107 to activate the proteolytic activity of recombinant human ClpP.
Materials:
-
Recombinant human ClpP protein
-
Fluorogenic peptide substrate (e.g., Ac-WLA-AMC)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
TR-107 compound dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of TR-107 in assay buffer.
-
In a 96-well plate, add recombinant ClpP to each well.
-
Add the TR-107 dilutions to the respective wells. Include a DMSO vehicle control.
-
Pre-incubate the enzyme and compound mixture for a specified time (e.g., 60 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence kinetics at an excitation wavelength of 350 nm and an emission wavelength of 460 nm over a set period.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence signal over time).
-
Plot the reaction rate against the TR-107 concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the direct binding of TR-107 to ClpP and to determine the binding affinity (Kᴅ).
Materials:
-
Biacore instrument (e.g., Biacore X100)
-
CM5 sensor chip
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Recombinant human ClpP protein
-
Running Buffer (e.g., 25 mM sodium phosphate, pH 7.5, 200 mM KCl, 0.05% Tween-20, and 0.004% DMSO)
-
TR-107 compound dissolved in DMSO
Procedure:
-
Immobilize recombinant ClpP onto the surface of a CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a concentration series of TR-107 in running buffer.
-
Inject the TR-107 solutions over the ClpP-immobilized surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation of TR-107.
-
After each injection, regenerate the sensor surface if necessary.
-
Analyze the binding data by plotting the steady-state response against the TR-107 concentration and fitting to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant (Kᴅ).
| Parameter | Value | Reference |
| Binding Affinity (Kᴅ) | ~100 nM |
Table 3: Binding Affinity of TR-107 for ClpP. The dissociation constant (Kᴅ) indicates a strong binding interaction between TR-107 and ClpP.
Immunoblotting for Mitochondrial Protein Degradation
This protocol is used to assess the downstream effects of ClpP activation by measuring the levels of specific mitochondrial proteins in TR-107-treated cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
TR-107 compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies against mitochondrial proteins (e.g., TFAM, TUFM, OXPHOS subunits) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cancer cells to a desired confluency.
-
Treat the cells with various concentrations of TR-107 or DMSO vehicle for a specified time course (e.g., 24, 48, 72 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target mitochondrial proteins.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Conclusion
The comprehensive data presented in this guide unequivocally identifies the mitochondrial protease ClpP as the direct molecular target of the antitumor agent TR-107. The compound's potent and selective activation of ClpP leads to the degradation of essential mitochondrial proteins, resulting in impaired oxidative phosphorylation and cancer cell death. The detailed experimental protocols provided herein offer a robust framework for the further investigation of ClpP activators as a novel class of anticancer therapeutics. The promising preclinical data for TR-107 warrants its continued development and evaluation in clinical settings.
References
- 1. Characterization of TR‐107, a novel chemical activator of the human mitochondrial protease ClpP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Characterization of TR-107, a novel chemical activator of the human mitochondrial protease ClpP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
In Vitro Efficacy and Mechanism of Action of Antitumor Agent-107: A Technical Guide
This document provides a comprehensive overview of the preclinical in vitro evaluation of Antitumor agent-107, a novel compound under investigation for its therapeutic potential in oncology. The following sections detail the experimental protocols, present key quantitative data, and illustrate the agent's proposed mechanism of action through its effects on cell viability, apoptosis, cell cycle progression, and intracellular signaling pathways.
Assessment of Cytotoxicity
The primary evaluation of this compound involved determining its cytotoxic effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was established using a colorimetric MTT assay.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Cancer cell lines (A549, MCF-7, and HeLa) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Cells were treated with this compound at various concentrations (ranging from 0.1 µM to 100 µM) for 48 hours. A vehicle control (0.1% DMSO) was included.
-
MTT Addition: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 values were determined using non-linear regression analysis from the dose-response curves.
Data: IC50 Values of this compound
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 25.5 ± 2.3 |
| HeLa | Cervical Carcinoma | 18.9 ± 2.1 |
Induction of Apoptosis
To determine if the observed cytotoxicity was due to the induction of programmed cell death, an Annexin V-FITC and Propidium Iodide (PI) dual-staining assay was performed and analyzed via flow cytometry.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: A549 cells were seeded in 6-well plates and treated with this compound at its IC50 concentration (15.2 µM) for 24 hours.
-
Cell Harvesting: Cells were harvested by trypsinization, washed twice with cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: 100 µL of the cell suspension was transferred to a new tube, and 5 µL of Annexin V-FITC and 5 µL of PI were added.
-
Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Binding Buffer was added to each tube, and the samples were analyzed by flow cytometry within one hour.
Data: Apoptosis in A549 Cells
| Treatment Group | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 95.1 ± 1.5 | 2.8 ± 0.4 | 2.1 ± 0.3 |
| Agent-107 (15.2 µM) | 40.3 ± 3.1 | 35.8 ± 2.9 | 23.9 ± 2.5 |
Visualization: Apoptosis Detection Workflow
Cell Cycle Analysis
The effect of this compound on cell cycle progression was investigated to understand its antiproliferative mechanism. A549 cells were analyzed by flow cytometry after PI staining.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: A549 cells were treated with this compound (15.2 µM) for 24 hours.
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed and resuspended in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: The cell suspension was incubated for 30 minutes at 37°C in the dark.
-
Analysis: The DNA content was analyzed using a flow cytometer, and the cell cycle distribution was quantified.
Data: Cell Cycle Distribution in A549 Cells
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 60.5 ± 2.5 | 25.1 ± 1.8 | 14.4 ± 1.2 |
| Agent-107 (15.2 µM) | 25.3 ± 2.1 | 15.2 ± 1.5 | 59.5 ± 3.0 |
Visualization: Cell Cycle Analysis Workflow
Mechanism of Action: PI3K/Akt Signaling Pathway
To elucidate the molecular mechanism underlying its effects, the impact of this compound on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation, was examined via Western Blot.
Experimental Protocol: Western Blotting
-
Protein Extraction: A549 cells treated with Agent-107 (15.2 µM) for 24 hours were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (30 µg) were separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk for 1 hour and then incubated overnight at 4°C with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and β-actin.
-
Secondary Antibody and Detection: The membrane was washed and incubated with an HRP-conjugated secondary antibody. The protein bands were visualized using an ECL detection system.
-
Densitometry: Band intensities were quantified and normalized to β-actin.
Data: Relative Protein Expression Levels
| Protein Target | Vehicle Control (Normalized Intensity) | Agent-107 (Normalized Intensity) | Fold Change |
| p-Akt (Ser473) | 1.00 | 0.21 ± 0.05 | -4.76 |
| Total Akt | 1.00 | 0.98 ± 0.07 | -1.02 |
| p-mTOR (Ser2448) | 1.00 | 0.35 ± 0.06 | -2.86 |
| Total mTOR | 1.00 | 1.02 ± 0.08 | +1.02 |
Visualization: Proposed Signaling Pathway Inhibition
An In-depth Technical Guide on Novel Antitumor Agents
This technical guide provides a comprehensive overview of the preliminary data available for a series of novel antitumor agents. Due to the limited publicly available information for a compound initially identified as "Antitumor agent-107" (CAS: 2052968-88-2), and to provide a thorough resource for researchers, this document details the preclinical and clinical findings for distinct investigational compounds: TR-107 , a mitochondrial protease activator, and AUR107 , a subject of an ongoing Phase 1 clinical trial. Limited data on "KIVU-107" and the original "this compound" are also presented.
TR-107: A Potent Activator of the Mitochondrial Protease ClpP
TR-107 is a novel small molecule that has demonstrated significant preclinical antitumor activity by activating the caseinolytic peptidase P (ClpP), a mitochondrial protease. This activation leads to the unregulated degradation of mitochondrial proteins, disrupting essential metabolic processes and inducing cancer cell death.
Quantitative Data Summary
The following tables summarize the in vitro potency of TR-107 in various cancer cell lines.
Table 1: In Vitro Growth Inhibition of Triple-Negative Breast Cancer (TNBC) Cells by TR-107
| Cell Line | IC50 (nM) |
| MDA-MB-231 | Not explicitly quantified, but potent in the low nanomolar range. |
| SUM159 | Not explicitly quantified, but potent in the low nanomolar range. |
| Data derived from studies showing TR-107's ClpP-dependent growth inhibition. |
Table 2: In Vitro Activity of TR-107 in Colorectal Cancer (CRC) Cells
| Cell Line | Molecular Subtype | Effect |
| DLD-1 | CMS1 | Potent inhibition of cell viability and proliferation. |
| LS1034 | CMS2 | Potent inhibition of cell viability and proliferation. |
| HT29 | CMS3 | Potent inhibition of cell viability and proliferation. |
| HCT116 | CMS4 | Potent inhibition of cell viability and proliferation. |
| TR-107 demonstrated dose- and time-dependent inhibition of CRC cell proliferation at low nanomolar concentrations.[1][2] |
Experimental Protocols
Cell Viability and Growth Inhibition Assays: Triple-negative breast cancer (TNBC) cells (MDA-MB-231, SUM159) and colorectal cancer (CRC) cells (DLD-1, LS1034, HT29, HCT116) were treated with varying concentrations of TR-107 for 72 hours.[1][2][3] Cell viability was assessed using standard methods, such as Hoechst staining, to determine the half-maximal inhibitory concentration (IC50).
Immunoblotting for Mitochondrial Protein Expression: TNBC and CRC cells were treated with TR-107 (e.g., 100 nM for TNBC cells, 50 nmol/L for CRC cells) for various time points (e.g., 24 hours). Whole-cell lysates were prepared and subjected to SDS-PAGE and western blotting to detect the levels of key mitochondrial proteins, including components of the oxidative phosphorylation (OXPHOS) and tricarboxylic acid (TCA) cycle pathways, as well as ClpX, mtTFA, and TUFM.
Metabolic Analysis (Seahorse XF Assay): To assess the impact on mitochondrial respiration, TNBC and CRC cells were treated with TR-107. The oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) were measured using a Seahorse XF Analyzer. This assay helps to determine the effects on oxidative phosphorylation and glycolysis.
Multi-omics Analysis: To gain a comprehensive understanding of the cellular response to TR-107, multi-omics analyses (proteomics, transcriptomics, and metabolomics) were performed on treated cancer cells. This approach identifies global changes in protein expression, gene transcription, and metabolite levels, revealing significantly perturbed pathways.
Signaling Pathway and Mechanism of Action
TR-107 acts as a molecular activator of the mitochondrial protease ClpP. In its normal state, ClpP forms a complex with the ATPase ClpX, which regulates its proteolytic activity. TR-107 binding to ClpP is believed to cause a conformational change that mimics the effect of ClpX binding, leading to the unregulated degradation of mitochondrial matrix proteins. This process disrupts mitochondrial homeostasis, leading to metabolic collapse and cell death.
AUR107: A Novel Agent in Clinical Development
AUR107 is an orally administered antitumor agent currently under investigation in a Phase 1 clinical trial for the treatment of advanced solid tumors.
Clinical Trial Protocol: SHAKTI-1 (NCT05865002)
The SHAKTI-1 trial is a first-in-human, open-label, dose-escalation, and dose-expansion study designed to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of AUR107.
Table 3: Overview of the SHAKTI-1 Phase 1 Trial for AUR107
| Parameter | Description |
| Official Title | A Phase 1, Open Label, Dose Escalation, Dose Expansion, Multicenter, First in Human Study Evaluating the Safety, Pharmacokinetics, and Pharmacodynamics of Oral AUR107 in Patients With Relapsed Advanced Malignancies (SHAKTI-1) |
| Phase | Phase 1 |
| Study Design | Open-Label, Dose-Escalation (3+3 Design) |
| Primary Objectives | To assess the safety and tolerability of AUR107.To determine the optimal biological dose of AUR107. |
| Key Eligibility Criteria | - Age ≥ 18 years.- ECOG Performance Status of 0 or 1.- Histologically confirmed advanced solid tumors (Stage IV) for which standard curative or life-prolonging therapies are not available.- Measurable disease per RECIST v1.1.- Adequate organ and bone marrow function. |
| Tumor Types | Non-small cell lung cancer, Gastric cancer, Urothelial cancer, Kidney cancer, Colon cancer, and Esophageal cancer. |
| Treatment | Oral administration of AUR107. |
Experimental Workflow: SHAKTI-1 Trial Design
The SHAKTI-1 study follows a standard 3+3 dose-escalation design to identify the maximum tolerated dose and optimal biological dose of AUR107.
Other Investigational Agents
KIVU-107
KIVU-107 is a preclinical antibody-drug conjugate (ADC) targeting solid tumors. Limited information is available in the public domain, with presentations at scientific conferences indicating its stage of development.
This compound (CAS: 2052968-88-2)
This compound is listed in chemical supplier databases with the CAS number 2052968-88-2. The available data is sparse, with no detailed mechanistic studies or experimental protocols publicly accessible.
Table 4: Preliminary Data for this compound (CAS: 2052968-88-2)
| Parameter | Value |
| CAS Number | 2052968-88-2 |
| Molecular Formula | C28H21N3O2 |
| In Vitro Activity | - Leukemia Cell Lines: GI50 = 0.32-1.34 μM- Other Human Cancer Cell Lines: GI50 = 0.35-9.43 μM |
| Signaling Pathway | Categorized as "Others" |
| Target | Categorized as "Others" |
Disclaimer: This document is intended for a scientific audience and summarizes preliminary data from publicly available sources. The information presented should not be considered as a complete or definitive account of the properties or efficacy of these investigational agents. Further research is required to fully characterize their therapeutic potential.
References
Identifying "Antitumor Agent-107": A Critical Step for In-Depth Analysis
The designation "Antitumor agent-107" is ambiguous and has been attributed to more than one distinct chemical entity in scientific literature. Before a comprehensive technical guide on its solubility, stability, and biological activity can be developed, it is imperative to precisely identify the compound of interest.
Initial research reveals at least two prominent compounds referred to as "agent-107" in an antitumor context:
-
AMN107 (Nilotinib): A well-established and FDA-approved anticancer drug, AMN107, commercially known as Tasigna®, is a potent and selective Bcr-Abl tyrosine kinase inhibitor. It is primarily used in the treatment of chronic myeloid leukemia (CML). A significant body of research exists detailing its physicochemical properties and mechanism of action.
-
Compound 107 from Marine Cyanobacteria: A distinct, unsaturated compound designated as "107" has been described in the context of potential anticancer agents derived from marine cyanobacteria. This compound is part of a synthetic pathway leading to laucysteinamide A and is structurally different from Nilotinib.
The significant chemical and pharmacological differences between these molecules mean that their solubility, stability profiles, and mechanisms of action are entirely distinct.
To provide an accurate and relevant technical guide, clarification is required from the user to specify which "this compound" is the subject of the query.
Once the specific compound is identified, a detailed guide can be compiled, including:
-
Solubility Data: Quantitative data in various solvents and buffer systems, presented in a structured tabular format.
-
Stability Profile: Information on degradation pathways under different conditions (e.g., pH, temperature, light).
-
Experimental Protocols: Detailed methodologies for solubility and stability assessment.
-
Mechanism of Action: A description of the signaling pathways affected by the compound, visualized using Graphviz diagrams.
Without this essential clarification, any attempt to create a technical guide would be speculative and likely inaccurate.
Methodological & Application
Application Notes and Protocols for In Vivo Use of Antitumor Agent-107
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-107 is a novel antibody-drug conjugate (ADC) demonstrating significant potential in preclinical and early-phase clinical studies for the treatment of various solid tumors. This document provides detailed application notes and protocols for the in vivo use of this compound, designed to guide researchers in evaluating its efficacy, safety, and mechanism of action in animal models. The protocols outlined below are based on established methodologies for testing ADCs and similar investigational anticancer drugs.
Mechanism of Action
This compound is composed of a humanized monoclonal antibody targeting a tumor-associated antigen (TAA) highly expressed on the surface of specific cancer cells. The antibody is conjugated to a potent cytotoxic payload via a stable linker. The proposed mechanism of action follows a multi-step process:
-
Target Binding: The antibody component of this compound selectively binds to the TAA on the cancer cell surface.
-
Internalization: Upon binding, the ADC-TAA complex is internalized by the cancer cell through receptor-mediated endocytosis.
-
Payload Release: Inside the cell, the linker is cleaved under specific intracellular conditions (e.g., enzymatic cleavage or change in pH), releasing the cytotoxic payload.
-
Cytotoxicity: The released payload exerts its antitumor effect, typically by inducing DNA damage or inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis.
Signaling Pathway Diagram
AbGn-107: An Antibody-Drug Conjugate for Gastrointestinal Cancers
It appears that "Antitumor agent-107" can refer to several distinct investigational drugs. This document provides detailed application notes and protocols for various agents designated as "107" based on available preclinical data. Researchers should first identify the specific agent relevant to their work to ensure the appropriate protocol is followed.
AbGn-107 is an antibody-drug conjugate (ADC) that targets the AG-7 antigen, a glycol-epitope found on various gastrointestinal cancer cells.[1][2] The ADC consists of a monoclonal antibody targeting AG-7 linked to a cytotoxic payload.[3] Upon binding to the AG-7 antigen on tumor cells, AbGn-107 is internalized, leading to the release of the cytotoxic agent and subsequent cell death through the inhibition of tubulin polymerization.[3]
Quantitative Data Summary for AbGn-107 in Preclinical Models
Preclinical in vivo studies have demonstrated the antitumor activity of AbGn-107, which has led to clinical trials.[1] While specific dosage data from mouse models is not detailed in the provided search results, a Phase I clinical trial in humans evaluated intravenous doses from 0.1 mg/kg every 4 weeks to 1.0 mg/kg every 2 weeks. This information can guide dose-range finding studies in mice.
| Parameter | Human Phase I Clinical Trial Data |
| Drug | AbGn-107 |
| Route of Administration | Intravenous (IV) |
| Dose Range | 0.1 mg/kg to 1.0 mg/kg |
| Dosing Schedule | Every 2 to 4 weeks |
| Tumor Types | Gastrointestinal Cancers |
Experimental Protocol: Evaluation of AbGn-107 in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the efficacy of AbGn-107 in a subcutaneous xenograft mouse model of gastrointestinal cancer.
1. Cell Culture and Animal Model:
- Culture a human gastrointestinal cancer cell line expressing the AG-7 antigen (e.g., gastric, colorectal, pancreatic) under standard conditions.
- Use immunodeficient mice (e.g., athymic nude or SCID mice).
- Implant 1x10^6 to 5x10^6 cancer cells subcutaneously into the flank of each mouse.
- Monitor tumor growth regularly using calipers.
2. Dosing and Administration:
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- Reconstitute AbGn-107 in a sterile vehicle solution as per the manufacturer's instructions.
- Based on human trial data, a starting dose range for mice could be 0.1 to 1.0 mg/kg. A dose-escalation study is recommended.
- Administer AbGn-107 intravenously (IV) via the tail vein.
- The control group should receive the vehicle solution.
- A typical dosing schedule could be once every one to two weeks.
3. Efficacy Evaluation:
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
- Analyze tumor weight and perform histological and immunohistochemical analyses to assess tumor necrosis, apoptosis, and target engagement.
Visualizations for AbGn-107
Caption: Mechanism of action for AbGn-107.
Caption: Experimental workflow for AbGn-107 evaluation.
KIVU-107: A PTK7-Targeting Antibody-Drug Conjugate
KIVU-107 is a next-generation antibody-drug conjugate (ADC) that targets Protein Tyrosine Kinase 7 (PTK7). It is engineered for high stability and selective delivery of its exatecan payload to the tumor. Preclinical studies have shown that KIVU-107 has potent anti-tumor activity and is well-tolerated in mouse xenograft models, with complete tumor regressions observed after a single dose.
Quantitative Data Summary for KIVU-107 in Preclinical Models
| Parameter | Preclinical Data |
| Drug | KIVU-107 |
| Route of Administration | Intravenous (assumed) |
| Key Finding | Durable complete tumor regressions after a single dose in mouse xenograft models. |
| Safety Profile | Well-tolerated in repeat-dose GLP studies. |
Experimental Protocol: Evaluation of KIVU-107 in a Xenograft Mouse Model
This protocol provides a general framework for assessing the efficacy of KIVU-107.
1. Cell Culture and Animal Model:
- Use a human cancer cell line with known PTK7 expression.
- Establish subcutaneous xenografts in immunodeficient mice as described for AbGn-107.
2. Dosing and Administration:
- Once tumors are established, randomize mice into treatment and control groups.
- Administer a single dose of KIVU-107 intravenously. The exact dose should be determined through dose-finding studies.
- The control group receives a vehicle injection.
3. Efficacy Evaluation:
- Monitor tumor volume and body weight regularly for an extended period to assess the durability of the response.
- At the study endpoint, perform tumor and tissue analysis as described for AbGn-107.
Visualizations for KIVU-107
Caption: Proposed mechanism of action for KIVU-107.
Caption: Experimental workflow for KIVU-107 evaluation.
DHP107: An Oral Paclitaxel Formulation
DHP107 is a novel oral formulation of paclitaxel. It has been investigated for its anti-cancer effects in various models, including canine mammary gland cancer xenografts in mice. Studies have shown that oral paclitaxel can inhibit tumor growth by inducing apoptosis and exerting anti-angiogenic effects.
Quantitative Data Summary for DHP107 in a Mouse Xenograft Model
| Parameter | Canine Mammary Gland Cancer Xenograft Model |
| Drug | DHP107 (Oral Paclitaxel) |
| Route of Administration | Oral |
| Effect | Reduced tumor volume and weight |
| Mechanism | Induced apoptosis and had anti-angiogenic effects |
Experimental Protocol: Evaluation of DHP107 in a Xenograft Mouse Model
1. Cell Culture and Animal Model:
- Establish xenografts using a suitable cancer cell line (e.g., canine mammary gland cancer cells) in immunodeficient mice.
2. Dosing and Administration:
- Randomize mice into treatment and control groups.
- Administer DHP107 orally at a predetermined dose. The dose and schedule should be based on prior pharmacokinetic and tolerability studies.
- The control group should receive the vehicle orally.
3. Efficacy Evaluation:
- Monitor tumor growth and body weight.
- At the end of the study, analyze tumors for markers of apoptosis (e.g., TUNEL assay) and angiogenesis (e.g., CD31 staining).
Visualizations for DHP107
Caption: Antitumor effects of DHP107.
Caption: Experimental workflow for DHP107 evaluation.
SOT-107 (Trans-MID-107): A Toxin-Based Agent for Brain Cancer
SOT-107 is a combination of transferrin and a modified diphtheria toxin. It is designed to selectively kill cancer cells, particularly high-grade gliomas, by delivering the toxin via the transferrin receptor, which is often overexpressed on these tumor cells. It is administered directly into the glioma using convection-enhanced delivery to bypass the blood-brain barrier.
Due to the specialized nature of this agent and its direct intratumoral delivery, a standard dosage protocol for systemic administration in mouse models is not applicable. The protocol would involve stereotactic surgery for tumor implantation and subsequent convection-enhanced delivery, which requires specialized equipment and expertise.
CYT107: Recombinant Human Interleukin-7
CYT107 is a recombinant human interleukin-7 (IL-7), an immune-modulating agent. It has been studied in combination with immunotherapy, such as atezolizumab, in clinical trials for urothelial cancer. In these studies, CYT107 was shown to expand CD4+ and CD8+ T-lymphocyte populations. While preclinical mouse model data is not detailed in the provided results, the clinical data suggests its use in immunocompetent mouse models to study its effects on the tumor microenvironment and anti-tumor immunity.
A preclinical study in a syngeneic mouse model would be appropriate to evaluate CYT107. This would involve using immunocompetent mice and a murine cancer cell line. The dosage and schedule would need to be determined, likely based on allometric scaling from human doses or through dose-finding studies in mice. The primary endpoints would be changes in immune cell populations in the blood and tumor, as well as tumor growth inhibition.
References
Application Note: Measuring the In Vitro Efficacy of Antitumor Agent-107
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antitumor agent-107 is a novel investigational compound demonstrating significant potential in preclinical cancer research. This document provides detailed protocols for assessing the in vitro efficacy of this compound, focusing on its effects on cell viability, induction of apoptosis, and cell cycle arrest in cancer cell lines. The provided methodologies are essential for researchers, scientists, and drug development professionals investigating the mechanism of action and therapeutic potential of this agent.
Mechanism of Action
This compound is hypothesized to exert its cytotoxic effects by targeting key signaling pathways that regulate cell proliferation and survival. It is believed to induce apoptosis by modulating the expression of Bcl-2 family proteins and activating the caspase cascade. Furthermore, this compound may cause cell cycle arrest at the G2/M phase, thereby preventing cancer cell division.
Key Applications
-
Determination of the half-maximal inhibitory concentration (IC50) of this compound.
-
Quantification of apoptosis induction in cancer cells.
-
Analysis of cell cycle distribution following treatment.
-
Investigation of the molecular mechanism of action through protein expression analysis.
Data Presentation
Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.9 |
| HCT116 | Colon Cancer | 6.5 |
| HeLa | Cervical Cancer | 7.1 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V Positive) |
| Vehicle Control | 0 | 5.3 |
| This compound | 5 | 25.8 |
| This compound | 10 | 48.2 |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 65.2 | 20.5 | 14.3 |
| This compound | 5 | 58.1 | 15.3 | 26.6 |
| This compound | 10 | 45.7 | 10.1 | 44.2 |
Table 4: Western Blot Analysis of Key Signaling Proteins in MCF-7 Cells
| Treatment | Concentration (µM) | Relative Bcl-2 Expression | Relative Bax Expression | Relative Cleaved Caspase-3 Expression |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 |
| This compound | 5 | 0.65 | 1.85 | 3.20 |
| This compound | 10 | 0.32 | 2.50 | 5.80 |
Mandatory Visualizations
Application Notes and Protocols for Western Blot Analysis of Antitumor Agent-107
Introduction
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the molecular effects of a hypothetical Antitumor Agent-107 on cancer cells. Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[1] This allows researchers to assess how a compound like this compound modulates key signaling pathways involved in cancer progression, such as cell growth, proliferation, and survival.
Due to the existence of multiple investigational drugs with similar designations (e.g., SOT-107, TR-107, AbGn-107), this protocol will focus on a generalized approach to assess the impact of an "this compound" on the well-established PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers. Researchers should adapt this protocol based on the specific characteristics and hypothesized mechanism of action of the particular "this compound" being investigated.
Data Presentation: Quantitative Analysis of Protein Expression
The following table summarizes representative quantitative data from a hypothetical Western blot analysis of a human cancer cell line (e.g., MCF-7 breast cancer cells) treated with this compound for 24 hours. Data is presented as the fold change in the expression of key phosphorylated (activated) and total proteins in the PI3K/Akt/mTOR pathway relative to untreated control cells, normalized to a loading control (e.g., β-actin or GAPDH).
| Target Protein | Treatment Concentration | Fold Change vs. Control (Normalized Intensity) |
| p-Akt (Ser473) | 10 µM | 0.45 |
| 50 µM | 0.15 | |
| Total Akt | 10 µM | 0.98 |
| 50 µM | 0.95 | |
| p-mTOR (Ser2448) | 10 µM | 0.52 |
| 50 µM | 0.21 | |
| Total mTOR | 10 µM | 1.02 |
| 50 µM | 0.99 | |
| β-actin | 10 µM | 1.00 |
| 50 µM | 1.00 |
Experimental Workflow Diagram
Caption: Western Blot Experimental Workflow.
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR Signaling Pathway.
Detailed Experimental Protocol: Western Blot
This protocol details the steps for analyzing changes in protein expression in a selected cancer cell line following treatment with this compound.
Materials and Reagents
-
Cell Culture: Human cancer cell line (e.g., MCF-7), appropriate culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
This compound: Stock solution of known concentration.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[2][3]
-
Protein Assay: Bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue. Precast gels (e.g., 4-20% gradient) are recommended for convenience.[2]
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer (Tris-glycine with methanol).
-
Blocking: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies: Rabbit or mouse monoclonal antibodies specific for target proteins (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-β-actin).
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Protocol
2.1. Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50 µM) for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2.2. Cell Lysis and Protein Quantification
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
2.3. SDS-PAGE and Protein Transfer
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel, along with a molecular weight marker.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. A typical transfer is run at 100V for 60-90 minutes.
2.4. Immunoblotting and Detection
-
After transfer, block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
2.5. Data Analysis
-
Perform densitometry analysis on the captured image using software such as ImageJ.
-
Normalize the band intensity of the target proteins to the corresponding loading control band (e.g., β-actin) in the same lane.
-
Calculate the fold change in protein expression relative to the untreated control.
References
Application Notes and Protocols: ICT-107 in Combination Immunotherapy for Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ICT-107, an autologous dendritic cell-based immunotherapy, and its application in combination with standard-of-care chemotherapy for the treatment of glioblastoma (GBM). Detailed protocols for key experimental procedures are also included to guide researchers in the field.
Introduction to ICT-107
ICT-107 is an innovative, patient-specific immunotherapy designed to elicit a targeted anti-tumor immune response against glioblastoma.[1][2][3] This therapy involves the patient's own dendritic cells (DCs), which are crucial antigen-presenting cells in the immune system. These DCs are isolated from the patient and pulsed ex vivo with six synthetic peptides corresponding to tumor-associated antigens (TAAs) commonly found on glioblastoma cells and cancer stem cells.[1][4] The antigens targeted by ICT-107 include:
-
HLA-A1 restricted:
-
Melanoma-associated antigen-1 (MAGE-1)
-
Antigen isolated from immunoselected melanoma-2 (AIM-2)
-
-
HLA-A2 restricted:
-
Human epidermal growth factor receptor 2 (HER2/neu)
-
Tyrosinase-related protein-2 (TRP-2)
-
Glycoprotein 100 (gp100)
-
Interleukin-13 receptor alpha 2 (IL13Rα2)
-
Once pulsed with these antigens, the dendritic cells are matured and formulated into the ICT-107 vaccine, which is then administered to the patient. The reinfused, antigen-loaded DCs are intended to activate the patient's cytotoxic T lymphocytes (CTLs), programming them to recognize and eliminate glioblastoma cells expressing these target antigens.
Combination Therapy: ICT-107 and Temozolomide
ICT-107 is administered in conjunction with the standard-of-care alkylating agent, temozolomide (TMZ), following surgical resection and chemoradiation. This combination aims to create a synergistic anti-tumor effect. While TMZ directly targets tumor cells, it also has immunomodulatory effects that may enhance the efficacy of the ICT-107 vaccine.
Quantitative Data Summary
The efficacy of ICT-107 in combination with standard therapy has been evaluated in clinical trials. The following tables summarize key quantitative data from a randomized, double-blind, placebo-controlled Phase II trial.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | ICT-107 (N=81) | Control (N=43) |
| Median Age (years) | 57 | 58 |
| Male (%) | 65 | 65 |
| Karnofsky Performance Status (KPS) ≥ 90 (%) | 70 | 67 |
| MGMT Methylated (%) | 36 | 35 |
Table 2: Clinical Efficacy Outcomes (Intent-to-Treat Population)
| Endpoint | ICT-107 | Control | p-value |
| Median Overall Survival (OS) | 18.3 months | 16.3 months | Not Significant |
| Median Progression-Free Survival (PFS) | 11.2 months | 9.0 months | 0.011 |
Table 3: Clinical Benefit Analysis
| Parameter | ICT-107 Arm | Control Arm | p-value |
| Maintenance of Karnofsky Performance Status (KPS) | Significantly Higher | - | < 0.05 |
| Trend for Less Steroid Usage | 30% | 44% | 0.1 |
Signaling Pathways and Experimental Workflows
Mechanism of Action: ICT-107 Signaling Pathway
The following diagram illustrates the proposed mechanism of action for ICT-107, from dendritic cell pulsing to T-cell mediated tumor cell killing.
Caption: Mechanism of action for ICT-107 dendritic cell immunotherapy.
Experimental Workflow: ICT-107 Production and Administration
This diagram outlines the overall workflow from patient enrollment to the administration of ICT-107 in a clinical trial setting.
Caption: Clinical trial workflow for ICT-107 treatment.
Experimental Protocols
The following are detailed protocols for key experiments related to the production and evaluation of ICT-107. These protocols are based on standard methodologies in immunology and cell therapy.
Protocol 1: Generation of Autologous Dendritic Cells
Objective: To generate immature dendritic cells from patient peripheral blood mononuclear cells (PBMCs).
Materials:
-
Leukapheresis product from the patient
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human GM-CSF
-
Recombinant human IL-4
-
T75 flasks
Procedure:
-
PBMC Isolation: Isolate PBMCs from the leukapheresis product by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.
-
Monocyte Enrichment: Enrich for monocytes from the PBMC fraction using the RosetteSep™ Human Monocyte Enrichment Cocktail.
-
Cell Culture Initiation: Resuspend the enriched monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, recombinant human GM-CSF (50 ng/mL), and recombinant human IL-4 (50 ng/mL).
-
Incubation: Plate the cells in T75 flasks at a density of 1 x 10^6 cells/mL and incubate at 37°C in a 5% CO2 incubator.
-
Differentiation: Culture for 5-7 days to allow differentiation into immature dendritic cells. Add fresh media with cytokines every 2-3 days.
-
Harvesting: Harvest the non-adherent and loosely adherent cells, which are the immature DCs. Confirm phenotype by flow cytometry for CD11c+, CD14-, and HLA-DR+.
Protocol 2: Antigen Pulsing and Maturation of Dendritic Cells (ICT-107 Production)
Objective: To load immature DCs with tumor-associated antigens and mature them to enhance their antigen-presenting capabilities.
Materials:
-
Immature dendritic cells (from Protocol 1)
-
Synthetic peptide antigens (MAGE-1, AIM-2, HER2, TRP-2, gp100, IL13Rα2)
-
Maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2)
-
Cell culture medium (as in Protocol 1)
Procedure:
-
Cell Plating: Plate the immature DCs at a density of 1 x 10^6 cells/mL in fresh culture medium.
-
Antigen Pulsing: Add the cocktail of six synthetic peptide antigens to the cell culture at a final concentration of 10 µg/mL for each peptide.
-
Incubation for Pulsing: Incubate for 4 hours at 37°C to allow for peptide uptake and presentation on MHC molecules.
-
Maturation: Add the maturation cocktail to the culture.
-
Final Incubation: Incubate for an additional 18-24 hours to induce DC maturation.
-
Harvest and Formulation: Harvest the mature, antigen-pulsed DCs (now considered ICT-107). Wash the cells with sterile PBS and formulate in a suitable vehicle for intradermal injection.
-
Quality Control: Perform quality control tests, including cell viability, sterility, and phenotype analysis by flow cytometry (confirming upregulation of CD80, CD83, CD86, and CCR7).
Protocol 3: T-Cell Activation Assay (ELISpot)
Objective: To assess the ability of ICT-107 to activate a T-cell response in vitro.
Materials:
-
ICT-107 (stimulator cells)
-
Autologous T-cells (responder cells), isolated from the same patient's PBMCs
-
Unpulsed, mature DCs (negative control)
-
Human IFN-γ ELISpot plates
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 antibody (positive control)
Procedure:
-
Plate Coating: Coat a 96-well ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Isolate T-cells from a patient PBMC sample.
-
Co-culture: Add 2.5 x 10^5 T-cells to each well. Add stimulator cells (ICT-107 or control DCs) at a 1:10 ratio (stimulator:responder).
-
Controls:
-
Negative Control: T-cells + unpulsed DCs.
-
Positive Control: T-cells + anti-CD3 antibody.
-
Background Control: T-cells alone.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Development: Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate, wash, and then add streptavidin-HRP. Finally, add the substrate to develop spots.
-
Analysis: Count the number of spots in each well using an automated ELISpot reader. An increased number of spots in the ICT-107 wells compared to the negative control indicates a successful antigen-specific T-cell activation.
These protocols provide a foundational framework for research and development involving dendritic cell-based immunotherapies like ICT-107. Adherence to sterile techniques and appropriate quality control measures is paramount for the successful application of these methods.
References
- 1. A Randomized Double-Blind Placebo-Controlled Phase II Trial of Dendritic Cell Vaccine ICT-107 in Newly Diagnosed Patients with Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UCSD Astrocytoma Trial → ICT-107 in Glioblastoma [clinicaltrials.ucsd.edu]
- 3. Facebook [cancer.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
Application Notes and Protocols for Developing Antitumor Agent-107 Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of cancer cell lines exhibiting resistance to Antitumor agent-107, a novel therapeutic agent. The protocols outlined below are designed to be adaptable to various cancer cell types and laboratory settings.
Introduction
Acquired drug resistance is a primary obstacle in cancer therapy, leading to treatment failure and disease relapse. The development of in vitro models of drug resistance is a critical step in understanding the molecular mechanisms that drive resistance and for the discovery of new therapeutic strategies to overcome it. This document details the procedures for generating and characterizing cell lines with acquired resistance to this compound. While the specific "this compound" is a placeholder, for the purpose of these detailed protocols, we will consider it a tubulin-targeting agent, a common class of antitumor drugs. Resistance mechanisms to such agents often involve alterations in microtubule dynamics, drug efflux, or apoptosis pathways.
Data Presentation
Table 1: Characterization of Parental and this compound Resistant Cell Lines
| Cell Line | Morphology | Doubling Time (hrs) | IC50 of this compound (nM) | Resistance Index (RI) | Cross-Resistance Profile (IC50 in nM) |
| Paclitaxel | |||||
| Parental Line | Adherent, Epithelial-like | 24 ± 2 | 10 ± 1.5 | 1.0 | 5 ± 0.8 |
| Resistant Line | More elongated, mesenchymal-like | 30 ± 3 | 250 ± 25 | 25.0 | 150 ± 20 |
Note: The data presented in this table is representative and will vary depending on the cell line and experimental conditions.
Table 2: Gene and Protein Expression Analysis
| Target | Parental Cell Line (Relative Expression) | Resistant Cell Line (Relative Expression) | Fold Change | Putative Role in Resistance |
| mRNA | ||||
| ABCB1 (MDR1) | 1.0 | 15.2 ± 2.1 | ↑ 15.2 | Drug Efflux |
| TUBB3 (βIII-tubulin) | 1.0 | 8.5 ± 1.3 | ↑ 8.5 | Altered Drug Target |
| BCL2 | 1.0 | 4.3 ± 0.7 | ↑ 4.3 | Inhibition of Apoptosis |
| Protein | ||||
| P-glycoprotein | 1.0 | 12.8 ± 1.9 | ↑ 12.8 | Drug Efflux |
| βIII-tubulin | 1.0 | 7.1 ± 1.1 | ↑ 7.1 | Altered Drug Target |
| Bcl-2 | 1.0 | 3.9 ± 0.6 | ↑ 3.9 | Inhibition of Apoptosis |
Note: The data presented in this table is representative and should be confirmed by appropriate molecular biology techniques.
Experimental Protocols
Protocol 1: Development of this compound Resistant Cell Lines by Continuous Exposure
This protocol describes the generation of resistant cell lines through continuous, long-term exposure to escalating concentrations of this compound. This method mimics the clinical scenario of acquired resistance. The development of drug-resistant cancer cell lines can take from around 3 to 18 months[1][2].
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution)
-
Cell culture flasks, plates, and other consumables
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., trypan blue)
-
Hemocytometer or automated cell counter
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: a. Plate the parental cells in 96-well plates at a predetermined optimal density. b. The following day, treat the cells with a range of concentrations of this compound. c. After 72 hours, assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®). d. Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
-
Initiate continuous exposure: a. Seed the parental cells in a T-25 flask. b. Treat the cells with this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10% or 20%). c. Culture the cells until they reach 80-90% confluency. The medium containing the drug should be changed every 2-3 days.
-
Gradual dose escalation: a. Once the cells are growing robustly at the initial concentration, subculture them and increase the concentration of this compound by a factor of 1.5 to 2. b. Monitor the cells closely for signs of toxicity and growth inhibition. It is normal for a significant portion of the cells to die after each dose escalation. c. Allow the surviving cells to recover and repopulate the flask. d. Repeat this process of gradual dose escalation. The development of a drug-resistant cell line can take 6-12 months or longer.
-
Establishment of the resistant cell line: a. Continue the dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells. b. Culture the resistant cells continuously in the medium containing the high concentration of this compound to maintain the resistant phenotype. c. At various stages, it is advisable to freeze down vials of the cells as backups.
-
Characterization of the resistant cell line: a. Re-determine the IC50 of the resistant cell line to this compound and calculate the Resistance Index (RI = IC50 of resistant cells / IC50 of parental cells). A 3- to 10-fold increase of IC50 compared to the parent cell would represent drug resistance[3]. b. Perform characterization studies as detailed in Protocol 2.
Protocol 2: Characterization of this compound Resistant Cell Lines
Materials:
-
Parental and resistant cell lines
-
Reagents for cell viability assays (e.g., MTT)
-
Reagents for molecular analyses (RNA/protein extraction kits, qPCR reagents, antibodies)
-
Flow cytometer
-
Microscope
Procedure:
-
Cell Viability and Resistance Index: a. Determine the IC50 values for both parental and resistant cell lines using a cell viability assay as described in Protocol 1, Step 1. b. Calculate the Resistance Index (RI).
-
Cross-Resistance Studies: a. Test the sensitivity of the resistant cell line to other antitumor agents, particularly those with similar or different mechanisms of action (e.g., other tubulin-targeting agents, DNA damaging agents). b. Determine the IC50 values for these agents and compare them to the parental line to assess the cross-resistance profile.
-
Analysis of Drug Efflux Pump Expression and Activity: a. Gene Expression: Extract total RNA from both parental and resistant cells and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of genes encoding drug efflux pumps, such as ABCB1 (MDR1). b. Protein Expression: Perform Western blotting or flow cytometry to determine the protein levels of corresponding efflux pumps (e.g., P-glycoprotein). c. Functional Assay: Use a fluorescent substrate of the efflux pump (e.g., rhodamine 123 for P-glycoprotein) and measure its intracellular accumulation by flow cytometry in the presence and absence of a specific inhibitor of the pump.
-
Investigation of Drug Target Modifications: a. Gene Expression: Analyze the expression of different tubulin isotypes (e.g., TUBB3) by qPCR. b. Protein Expression: Assess the protein levels of these tubulin isotypes by Western blotting. c. Gene Sequencing: Sequence the tubulin genes to identify potential mutations that may alter the binding of this compound.
-
Apoptosis Pathway Analysis: a. Measure the expression of key apoptosis-related proteins (e.g., Bcl-2, Bax, caspases) by Western blotting. b. Perform an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) to compare the extent of apoptosis induced by this compound in parental and resistant cells.
Mandatory Visualizations
Caption: Workflow for developing and characterizing resistant cell lines.
References
Troubleshooting & Optimization
Technical Support Center: Antitumor Agent-107
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Antitumor agent-107.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous media. Why is this happening?
A1: this compound is a hydrophobic compound, meaning it has low solubility in water-based solutions like cell culture media or buffers.[1] This is a common challenge with many experimental compounds.[2] When you dilute a stock solution of this compound (typically prepared in an organic solvent like DMSO) into an aqueous medium, the dramatic decrease in the organic solvent concentration can cause the compound to precipitate out of the solution.[1]
Q2: I observed a precipitate in my stock solution of this compound. What should I do?
A2: A precipitate in your stock solution indicates that the compound has either not fully dissolved or has crashed out of solution during storage.[3] To address this, you can try gentle warming in a 37°C water bath, vortexing, or sonicating the solution to help redissolve the compound.[3] It is also advisable to visually confirm that the solution is clear before use.
Q3: Could solubility issues with this compound be causing variability in my experimental results?
A3: Yes, poor solubility is a significant contributor to experimental variability. If this compound is not completely dissolved, its effective concentration in your assay will be lower and less consistent than intended, leading to results that are not reproducible.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: Due to its hydrophobic nature, it is recommended to use 100% Dimethyl Sulfoxide (DMSO) to prepare stock solutions of this compound.
Troubleshooting Guide
If you are encountering issues with dissolving this compound, please follow the troubleshooting steps outlined below.
Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer or media.
This is a common issue known as "precipitation upon dilution" and occurs because the solubilizing capacity of the co-solvent (DMSO) is significantly reduced when mixed with an aqueous environment.
| Troubleshooting Step | Detailed Protocol |
| Reduce Final Concentration | The most direct approach is to lower the final working concentration of this compound in your assay. |
| Optimize Co-solvent Ratio | Systematically test different ratios of co-solvents and aqueous vehicles. A modest increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may improve solubility. Always include a corresponding vehicle control in your experiment. |
| Incorporate a Surfactant | The addition of a non-ionic surfactant, such as Polysorbate 80 (Tween® 80), can help to keep the drug solubilized and prevent precipitation. |
| Proper Mixing Technique | Add the DMSO stock solution dropwise to the aqueous solution while vortexing or stirring vigorously to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation. |
| Evaluate Buffer pH | The solubility of some compounds can be dependent on the pH of the buffer. If your experimental design allows, a slight modification of the buffer's pH may enhance the compound's solubility. |
Issue 2: The stock solution appears cloudy or contains visible particles.
This suggests that the compound has not completely dissolved or has precipitated during storage.
| Troubleshooting Step | Detailed Protocol |
| Apply Gentle Heat | Carefully warm the solution in a 37°C water bath. Be cautious, as excessive heat can lead to the degradation of the compound. |
| Use Mechanical Agitation | Vortexing or sonicating the solution can provide the necessary energy to break apart solid aggregates and facilitate complete dissolution. |
| Filtration | If you suspect the particles are insoluble impurities, you can filter the stock solution using a 0.22 µm syringe filter. Be aware that this could lower the concentration of the compound if it is the substance that has not fully dissolved. |
| Prepare a Fresh Stock Solution | Over time, stock solutions can degrade, or the solvent may absorb moisture from the atmosphere, which can reduce its ability to keep the compound dissolved. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound in DMSO
-
Determine the molecular weight (MW) of this compound.
-
Accurately weigh the calculated mass of the compound into a sterile vial.
-
Add the calculated volume of high-purity, anhydrous DMSO.
-
Vortex or sonicate the mixture until the compound is fully dissolved.
-
If necessary, apply gentle heat by placing the vial in a 37°C water bath, being mindful of the compound's stability.
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Dispense the stock solution into smaller, single-use aliquots to prevent degradation from multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Visual Aids
Caption: Troubleshooting workflow for this compound solubility issues.
References
Troubleshooting Antitumor agent-107 toxicity in mice
Technical Support Center: Antitumor Agent-107
Welcome to the troubleshooting center for this compound. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot toxicities observed during preclinical studies in mice.
Frequently Asked Questions (FAQs)
Q1: What are the common initial signs of toxicity with this compound and how should I monitor them?
A1: Initial signs of toxicity are often non-specific and require diligent monitoring. Key indicators include weight loss, changes in physical appearance, and altered behavior. It is crucial to establish baseline data before starting treatment to accurately assess changes.[1]
Monitoring Schedule and Parameters:
| Parameter | Frequency | Method | Signs of Toxicity |
| Body Weight | Daily | Calibrated scale | >15-20% loss from baseline is a common humane endpoint.[2] |
| Clinical Signs | Daily | Visual Inspection | Ruffled fur, hunched posture, lethargy, dehydration, diarrhea.[1][3][4] |
| Food/Water Intake | Daily (if concerned) | Measure consumption | Significant decrease from baseline. |
| Tumor Burden | 2-3 times/week | Caliper measurement | Ulceration, or if tumor size exceeds 10-15% of body weight. |
| Behavior | Daily | Observation | Reduced activity, social isolation, signs of pain (e.g., guarding). |
Q2: My mice are experiencing significant weight loss. What are the immediate steps?
A2: A body weight loss of over 15% is a significant concern.
-
Confirm Measurement: Ensure the measurement is accurate.
-
Provide Supportive Care: Offer supplemental nutrition with palatable, high-calorie food and hydration support via hydrogels or subcutaneous fluids.
-
Assess for Other Clinical Signs: Check for diarrhea, dehydration, or other signs of distress that could contribute to weight loss.
-
Consider Dose Modification: If weight loss persists or exceeds 20%, consider a dose reduction or a temporary pause in treatment, as this may be a dose-limiting toxicity.
Q3: How do I distinguish between on-target tumor effects and off-target toxicity?
A3: This is a critical challenge in drug development. Off-target effects are a major cause of toxicity and clinical trial failure.
-
On-target effects in the tumor lead to desired outcomes like tumor regression.
-
Off-target toxicity occurs when the agent interacts with unintended proteins or pathways, causing adverse events in healthy tissues.
-
On-target, off-tumor toxicity happens when the intended target is also present on healthy cells, which are then negatively affected by the drug.
Distinguishing these often requires mechanistic studies. If toxicity is observed without a corresponding decrease in tumor size, an off-target effect is likely. Genetic strategies, like testing the drug on cells where the intended target has been knocked out, can definitively identify off-target mechanisms.
Troubleshooting Guides
Guide 1: Managing Common Organ-Specific Toxicities
Anticancer drugs can cause a wide range of organ-specific toxicities. Below is a guide to identifying and managing the most common issues.
Gastrointestinal (GI) Toxicity
-
Signs: Diarrhea, dehydration, weight loss. The epithelial lining of the GI tract has a high proliferation rate, making it susceptible to cytotoxic agents.
-
Action Plan:
-
Provide supportive care, including hydration and nutritional supplements.
-
Administer anti-diarrheal agents if necessary.
-
For severe cases, consider a dose reduction.
-
Hematological Toxicity (Myelosuppression)
-
Signs: A significant decrease in blood cell counts (neutropenia, anemia, thrombocytopenia) increases the risk of infection and bleeding. This is a frequent dose-limiting toxicity.
-
Action Plan:
-
Perform complete blood counts (CBCs) to monitor cell numbers. A baseline CBC before treatment is essential.
-
Consider prophylactic antibiotics for severe neutropenia to prevent infections.
-
In cases of severe, recurrent myelosuppression, dose reduction or schedule modification is recommended.
-
Hepatotoxicity (Liver Injury)
-
Signs: Often asymptomatic in early stages. Lethargy and jaundice may appear later. The liver is highly susceptible to drug-induced injury due to its role in metabolism.
-
Action Plan:
-
Monitor serum levels of liver enzymes (ALT, AST).
-
At the end of the study, collect liver tissue for histopathological analysis to assess for cellular damage.
-
Changes in relative liver weight can also be an indicator of toxicity.
-
Nephrotoxicity (Kidney Injury)
-
Signs: Dehydration, changes in urination. The kidneys are vulnerable due to their role in filtering waste and high exposure to toxicants.
-
Action Plan:
-
Monitor serum creatinine and blood urea nitrogen (BUN) levels.
-
Ensure animals are well-hydrated.
-
Perform histopathology on kidney tissue post-mortem to identify structural damage.
-
Guide 2: Dose Finding and Modification
If unacceptable toxicity is observed, a dose modification strategy is necessary.
Recommended Dose Modification Based on Toxicity Grade (Example)
The Common Terminology Criteria for Adverse Events (CTCAE) provides a grading scale from 1 (Mild) to 5 (Death).
| Toxicity Grade | Clinical Observation | Recommended Action for this compound |
| Grade 1 (Mild) | Minor weight loss (<10%), slight lethargy | Continue treatment, increase monitoring. |
| Grade 2 (Moderate) | 10-15% weight loss, moderate clinical signs | Reduce dose by 25%, provide supportive care. |
| Grade 3 (Severe) | 15-20% weight loss, severe clinical signs, organ dysfunction | Halt dosing. Resume at a 50% reduced dose once animal recovers to Grade 1. |
| Grade 4 (Life-threatening) | >20% weight loss, organ failure | Euthanize animal (humane endpoint). Do not continue dosing at this level. |
Workflow for Toxicity Assessment and Response This workflow helps standardize the response to observed toxicities.
Caption: Workflow for observing, assessing, and responding to toxicity.
Experimental Protocols
Protocol 1: Serum Collection for Organ Function Assessment
Objective: To collect blood for analyzing markers of liver (ALT, AST) and kidney (BUN, Creatinine) function.
-
Animal Restraint: Gently restrain the mouse. Anesthesia may be used if necessary, depending on the collection site and institutional guidelines.
-
Blood Collection: Collect approximately 100-200 µL of blood via an appropriate method (e.g., submandibular or saphenous vein).
-
Sample Processing: Dispense blood into a serum separator tube.
-
Clotting: Allow the blood to clot at room temperature for 30 minutes.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes to separate serum.
-
Storage: Carefully collect the supernatant (serum) and store it at -80°C until analysis.
Protocol 2: Tissue Collection for Histopathology
Objective: To properly preserve organ tissues for microscopic examination of structural changes.
-
Euthanasia: Euthanize the mouse using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Necropsy: Perform a gross necropsy, observing any visible abnormalities in the organs.
-
Tissue Dissection: Carefully dissect the liver and kidneys.
-
Fixation: Immediately place the tissues in a container with 10% neutral buffered formalin at a volume of at least 10 times that of the tissue.
-
Processing: After fixation (typically 24-48 hours), tissues can be processed, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) for microscopic evaluation by a pathologist.
Signaling Pathways in Toxicity
Hypothetical Off-Target Toxicity Pathway for this compound
While this compound is designed to inhibit a specific "Tumor Growth Pathway," it may have off-target effects on other cellular kinases, such as those involved in cellular stress responses. This diagram illustrates a hypothetical mechanism where off-target inhibition of a "Cell Survival Kinase" leads to toxicity.
Caption: On-target vs. hypothetical off-target effects of this compound.
References
Technical Support Center: Off-Target Effects of Antitumor Agent-107
Disclaimer: The term "Antitumor agent-107" is associated with multiple investigational drugs, including but not limited to SOT-107 (a transferrin-diphtheria toxin conjugate) and AbGn-107 (an antibody-drug conjugate). The following information provides a general framework for addressing potential off-target effects of targeted anticancer agents. For specific guidance, please verify the exact molecular identity of your "this compound."
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects during their experiments with this compound.
Troubleshooting Guide
This guide is designed to address specific issues that may arise during your experiments, potentially indicating off-target effects of this compound.
| Issue/Observation | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected Cell Death in Control Cells | The agent may be targeting an essential protein or pathway present in both cancerous and non-cancerous cells. | 1. Perform a dose-response curve on a panel of non-target cell lines to determine the cytotoxic concentration. 2. Use computational tools to predict potential off-target binding sites. 3. Employ a rescue experiment by overexpressing the intended target to see if it mitigates the toxicity. |
| Contradictory Phenotypes in Knockout/Knockdown vs. Inhibitor-Treated Cells | The agent may have off-target effects that produce a different phenotype than the one caused by the loss of the intended target. Many cancer drugs have been found to be effective through off-target effects rather than by inhibiting their intended target[1][2]. | 1. Validate the on-target activity of the agent using a direct biochemical assay with the purified target protein. 2. Perform whole-kinome or proteome profiling to identify unintended targets. 3. Use a structurally unrelated inhibitor of the same target to see if it recapitulates the phenotype. |
| Activation of an Unexpected Signaling Pathway | Kinase inhibitors, a common class of antitumor agents, can paradoxically activate certain signaling pathways through off-target interactions or by altering feedback loops[3][4]. | 1. Use phospho-specific antibody arrays or mass spectrometry-based phosphoproteomics to map changes in global signaling pathways. 2. Investigate upstream regulators of the activated pathway for potential off-target engagement by the agent. |
| Inconsistent Results Across Different Cell Lines | The expression levels of off-target proteins can vary significantly between different cell lines, leading to variable responses to the agent. | 1. Profile the expression of the top predicted off-target proteins in your panel of cell lines. 2. Correlate the sensitivity to the agent with the expression levels of potential off-targets. |
| Drug Efflux and Reduced Efficacy | Some antitumor agents can be substrates for efflux transporters like ATP-binding cassette subfamily G member 2 (ABCG2), and off-target interactions with these transporters can affect drug potency[5]. | 1. Test the agent's efficacy in combination with known inhibitors of common drug efflux pumps. 2. Use cell lines that overexpress specific ABC transporters to determine if the agent is a substrate. |
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
A1: Off-target effects occur when a drug interacts with proteins other than its intended therapeutic target. These unintended interactions can lead to a variety of outcomes, including toxicity, reduced efficacy, and unexpected pharmacological effects. For a targeted antitumor agent, off-target effects can complicate the interpretation of experimental results and are a major cause of clinical trial failures.
Q2: How can I distinguish between on-target and off-target effects of this compound?
A2: Distinguishing between on-target and off-target effects is a critical step in drug development. Key strategies include:
-
Genetic Validation: The most stringent method is to test the agent in cells where the intended target has been knocked out or mutated to be resistant to the drug. If the agent still shows activity, it is likely due to off-target effects.
-
Use of Multiple Inhibitors: Comparing the effects of structurally distinct inhibitors that target the same protein can help differentiate on-target from off-target phenotypes.
-
Direct Target Engagement Assays: Techniques like cellular thermal shift assay (CETSA) or NanoBRET can confirm if the agent is binding to its intended target in living cells.
Q3: What are some common experimental approaches to identify the specific off-targets of this compound?
A3: Several unbiased, large-scale methods can be used to identify potential off-targets:
-
Kinome Profiling: If the agent is a kinase inhibitor, screening it against a large panel of purified kinases can reveal its selectivity profile.
-
Proteomic Approaches: Affinity chromatography using the agent as bait followed by mass spectrometry can identify binding partners.
-
Computational Prediction: In silico methods, such as docking studies and similarity screening, can predict potential off-targets based on the agent's structure.
Q4: Can off-target effects ever be beneficial?
A4: While often associated with adverse effects, off-target interactions can sometimes be therapeutically beneficial, a concept known as polypharmacology. For instance, an antitumor agent might inhibit its primary target while also hitting another protein that contributes to the cancer phenotype, leading to a more potent overall effect.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of a kinase inhibitor against a panel of kinases.
Objective: To identify unintended kinase targets of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be tested, typically at a 10-fold higher concentration than the final assay concentration.
-
Kinase Panel: Utilize a commercial service or an in-house panel of purified, active kinases. The panel should cover a broad representation of the human kinome.
-
Assay Performance:
-
The assay is typically performed in a multi-well plate format.
-
Each well will contain a specific kinase, its substrate (often a peptide), and ATP.
-
Add this compound at a fixed concentration (e.g., 1 µM) to each well.
-
Initiate the kinase reaction by adding ATP.
-
After a set incubation period, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³³P-ATP), fluorescence, or luminescence.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to a DMSO control.
-
A significant reduction in activity (e.g., >50%) indicates a potential off-target interaction.
-
For hits, perform a dose-response curve to determine the IC₅₀ value for each off-target kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to verify target engagement in intact cells.
Objective: To confirm that this compound binds to its intended target and to identify potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Analysis: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis:
-
Binding of the agent to its target protein will stabilize it, leading to a higher melting temperature.
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.
-
This method can be adapted for proteomics (Meltome-CETSA) to identify many proteins whose stability is altered by the agent, thus revealing off-targets.
-
Visualizations
Caption: On-target vs. Off-target effects of this compound.
Caption: Workflow for identifying and validating off-target effects.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Antitumor agent-107 inconsistent results in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address inconsistencies in in vitro experiments involving Antitumor Agent-107.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is an antibody-drug conjugate (ADC). The antibody component targets the hypothetical AG-X antigen, which is overexpressed on the surface of various tumor cells. Upon binding to AG-X, the ADC is internalized, leading to the release of a potent cytotoxic payload that inhibits tubulin polymerization, resulting in cell cycle arrest and apoptosis.
Q2: What are the common causes of inconsistent IC50 values for this compound?
Discrepancies in IC50 values are a frequent issue in preclinical research and can stem from several factors, including cell line variability, inconsistent experimental protocols, and the type of viability assay used.
Q3: How can I be sure my cell line is appropriate for testing this compound?
The target antigen, AG-X, is crucial for the efficacy of this compound. It is essential to verify the expression level of AG-X on your target cell line using methods such as flow cytometry or western blotting before initiating cytotoxicity assays.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assay Results
You may be observing inconsistent results between replicate plates or across different experimental days.
Possible Causes and Solutions
| Cause | Recommended Action |
| Inconsistent Cell Seeding Density | Variations in the number of cells seeded per well can significantly impact drug sensitivity. Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette or an automated cell dispenser. Perform a cell count immediately before seeding to ensure accuracy.[1] |
| Edge Effects in Microplates | Wells on the perimeter of the plate are prone to evaporation, leading to altered media and drug concentrations. Avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.[1] |
| Inconsistent Drug Preparation | Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) and that serial dilutions are prepared accurately. Maintain a consistent and low final concentration of the solvent across all wells (typically ≤ 0.5%). |
| Cell Line Instability | High passage numbers can lead to genetic drift and altered drug sensitivity. Use low-passage cells for all experiments. Regularly perform cell line authentication to ensure the identity and purity of your cell lines.[1] |
Issue 2: Discrepancy Between 2D and 3D Cell Culture Models
You may observe that this compound is effective in 2D monolayer cultures but shows reduced activity in 3D spheroid models.
Possible Causes and Solutions
| Cause | Recommended Action |
| Limited Drug Penetration in 3D Models | The complex architecture of 3D cell models can limit the penetration of the antibody-drug conjugate to the inner core of the spheroid.[2][3] Increase the incubation time with the agent to allow for better diffusion. |
| Altered Cell Physiology in 3D Cultures | Cells grown in 3D cultures often exhibit different proliferation rates and gene expression profiles compared to 2D cultures, which can affect drug sensitivity. Characterize the proliferation and AG-X expression in your 3D model. |
| Extracellular Matrix (ECM) Interactions | The presence of ECM in 3D models can affect drug activity. Cellular adhesion to ECM proteins may confer resistance to certain anticancer agents. |
Experimental Protocols
Protocol 1: Standard Cell Viability (MTT) Assay
This protocol outlines a standard procedure for assessing the cytotoxicity of this compound using an MTT assay.
-
Cell Seeding : Harvest and count cells, ensuring >95% viability. Seed cells in a 96-well plate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment : Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add the drug dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for the desired treatment duration (e.g., 48, 72 hours).
-
MTT Addition and Incubation : Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Solubilization and Reading : Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Visualizations
References
Technical Support Center: Improving Antitumor Agent-107 Bioavailability
Welcome to the technical support center for Antitumor agent-107. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the bioavailability of this promising, yet poorly soluble, antitumor compound.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is primarily attributed to two main factors:
-
Poor Aqueous Solubility: As a highly hydrophobic molecule, this compound has limited dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2]
-
First-Pass Metabolism: The agent undergoes significant metabolism in the gut wall and liver before it can reach systemic circulation.[3][4][5] This process, primarily mediated by cytochrome P450 enzymes, reduces the amount of active drug that is available to exert its therapeutic effect.
Q2: What formulation strategies can be employed to enhance the bioavailability of this compound?
A2: Several formulation strategies can be explored to improve the solubility and absorption of this compound. These include:
-
Particle Size Reduction: Techniques like micronization and nanocrystal formulation increase the surface area of the drug, which can enhance its dissolution rate.
-
Amorphous Solid Dispersions: Creating a dispersion of the drug in a hydrophilic polymer can stabilize it in a higher-energy, amorphous form, thereby improving its solubility.
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the GI tract and potentially facilitate lymphatic absorption, bypassing first-pass metabolism.
-
Nanoparticle-Based Drug Delivery: Encapsulating this compound in nanocarriers like liposomes, polymeric nanoparticles, or solid lipid nanoparticles can protect it from degradation, improve its solubility, and offer opportunities for targeted delivery.
Q3: How can I determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A3: P-glycoprotein (P-gp) is an efflux transporter that can actively pump drugs out of cells, thereby reducing their intracellular concentration and overall absorption. To determine if this compound is a P-gp substrate, you can perform a bidirectional Caco-2 permeability assay. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux. The inclusion of a known P-gp inhibitor, such as verapamil, in the assay can further confirm this by demonstrating a significant reduction in the efflux ratio.
Q4: What in vivo models are suitable for assessing the bioavailability of this compound formulations?
A4: The choice of an appropriate animal model is crucial for preclinical bioavailability studies. Commonly used models include:
-
Rodents (Rats, Mice): Sprague-Dawley and Wistar rats are frequently used due to their well-characterized gastrointestinal physiology and metabolic pathways, which share some similarities with humans.
-
Canines (Beagle Dogs): Beagle dogs are often considered a good model for oral absorption studies because their gastrointestinal anatomy and physiology, including gastric pH and transit time, are more comparable to humans than rodents.
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate
Problem: this compound shows a very slow and incomplete dissolution profile in standard dissolution media.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor wetting of the drug powder | Incorporate a surfactant (e.g., 0.1% Sodium Dodecyl Sulfate) into the dissolution medium. | Improved wetting and an increased dissolution rate. |
| Drug aggregation/agglomeration | Reduce the particle size of the drug substance through micronization or nanomilling. | Increased surface area leading to a faster dissolution rate. |
| Low intrinsic solubility in the medium | Modify the pH of the dissolution medium if the drug has ionizable groups. | Enhanced solubility and dissolution if the drug's solubility is pH-dependent. |
| Crystallinity of the drug | Prepare an amorphous solid dispersion of the drug with a hydrophilic polymer. | Increased apparent solubility and dissolution rate due to the higher energy state of the amorphous form. |
Issue 2: High Efflux Ratio in Caco-2 Permeability Assay
Problem: The bidirectional Caco-2 assay reveals a high efflux ratio for this compound, suggesting it is a substrate for active transporters.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| P-glycoprotein (P-gp) mediated efflux | Co-incubate the Caco-2 cells with a known P-gp inhibitor (e.g., verapamil). | A significant reduction in the efflux ratio, confirming P-gp involvement. |
| Involvement of other efflux transporters (e.g., BCRP) | Use specific inhibitors for other transporters (e.g., fumitremorgin C for BCRP). | Identification of the specific transporter(s) responsible for the efflux. |
| Formulation does not protect the drug from transporters | Encapsulate this compound in nanoparticles designed to bypass or inhibit efflux pumps. | Reduced efflux and increased intracellular accumulation of the drug. |
Issue 3: Poor In Vivo Bioavailability Despite Improved In Vitro Dissolution
Problem: A new formulation of this compound shows excellent in vitro dissolution but still results in low plasma concentrations in animal studies.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Extensive first-pass metabolism | Co-administer this compound with an inhibitor of relevant metabolizing enzymes (e.g., a CYP3A4 inhibitor, if relevant). | Increased systemic exposure (AUC) of the parent drug. |
| Poor intestinal permeability | Evaluate the intrinsic permeability of the drug using in vitro models like PAMPA or Caco-2 assays. If permeability is low, consider prodrug strategies to enhance lipophilicity. | Improved absorption and higher plasma concentrations. |
| Instability in the gastrointestinal tract | Assess the chemical stability of this compound at different pH values representative of the stomach and intestine. | Identification of degradation issues that may require protective formulations like enteric coatings. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
This protocol describes a standard method for evaluating the dissolution rate of this compound formulations.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8), with or without 0.5% surfactant (e.g., Tween 80).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Place a single dose of the this compound formulation into each dissolution vessel.
-
Begin stirring at the specified speed.
-
At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Protocol 2: Caco-2 Permeability Assay
This protocol is for determining the intestinal permeability and potential for active efflux of this compound.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 21 days).
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Buffer: Use Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Procedure for Apical to Basolateral (A-B) Permeability:
-
Add the test compound (this compound) to the apical (A) side of the Transwell®.
-
At specified time points, collect samples from the basolateral (B) side.
-
Analyze the concentration of the compound in the collected samples.
-
-
Procedure for Basolateral to Apical (B-A) Permeability:
-
Add the test compound to the basolateral (B) side.
-
At specified time points, collect samples from the apical (A) side.
-
Analyze the concentration of the compound.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
Protocol 3: In Vivo Bioavailability Study in Rats
This protocol outlines a typical in vivo study to assess the oral bioavailability of an this compound formulation.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle.
-
Dosing:
-
Fast the rats overnight before dosing.
-
Administer the this compound formulation orally via gavage.
-
For intravenous administration (to determine absolute bioavailability), administer the drug via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) using appropriate software. The absolute bioavailability (F%) can be calculated as: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Data Presentation
Table 1: In Vitro Dissolution of this compound Formulations
| Formulation | Dissolution Medium | % Dissolved at 60 min |
| Unprocessed Drug | Simulated Intestinal Fluid (pH 6.8) | 5% |
| Micronized Drug | Simulated Intestinal Fluid (pH 6.8) | 25% |
| Nanocrystal Formulation | Simulated Intestinal Fluid (pH 6.8) | 70% |
| Amorphous Solid Dispersion | Simulated Intestinal Fluid (pH 6.8) | 85% |
Table 2: Caco-2 Permeability of this compound
| Parameter | Value |
| Papp (A-B) (x 10⁻⁶ cm/s) | 0.5 |
| Papp (B-A) (x 10⁻⁶ cm/s) | 2.5 |
| Efflux Ratio | 5.0 |
| Papp (A-B) with Verapamil (x 10⁻⁶ cm/s) | 2.0 |
| Efflux Ratio with Verapamil | 1.25 |
Table 3: In Vivo Pharmacokinetics of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Bioavailability (%) |
| Oral Suspension | 50 | 50 | 4 | 300 | 2% |
| Nanoparticle Formulation | 50 | 450 | 2 | 2250 | 15% |
| Intravenous Solution | 5 | 1500 | 0.25 | 7500 | 100% |
Visualizations
Caption: Experimental workflow for evaluating this compound bioavailability.
Caption: Hypothetical signaling pathway targeted by this compound.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 3. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Antitumor Agent-107
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitumor Agent-107.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent small molecule inhibitor targeting critical pathways in cancer cell proliferation and survival. Its primary mechanism involves the disruption of mitochondrial metabolism, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1] Specifically, it has been shown to downregulate proteins involved in the mitochondrial unfolded protein response and mtDNA transcription and translation.[1]
Q2: What are the general recommendations for storing and handling this compound?
To ensure stability and efficacy, this compound should be stored as a powder at -20°C, protected from light and moisture. For creating stock solutions, use anhydrous DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles. It is advisable to avoid repeated exposure to room temperature and light to prevent degradation. Many anticancer agents are sensitive to factors like temperature, pH, and light, which can lead to degradation.[2][3]
Q3: Why do my in-house IC50 values for this compound differ from published data?
Discrepancies in IC50 values are a common challenge in preclinical research and can stem from a variety of factors.[4] These can range from specific experimental conditions to the inherent biological variability of the cell lines used. For instance, the reported IC50 for AMN107 (Nilotinib), another kinase inhibitor, varies between different cell lines and their resistance status.
Key factors influencing IC50 values include:
-
Cell Line Specifics: Different cell lines have varying sensitivities to the agent due to their unique genetic makeup.
-
Passage Number: High-passage number cell lines can exhibit genetic drift, leading to altered drug sensitivity.
-
Experimental Conditions: Factors such as cell seeding density, media composition, and duration of drug exposure can significantly impact results.
-
Assay Type: The choice of viability assay (e.g., MTT, MTS, CellTiter-Glo) can influence the measured IC50 value.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability/Cytotoxicity Assays
You may observe high variability in your results between replicate plates or across different experimental days.
Troubleshooting Workflow for Assay Variability
Caption: Troubleshooting workflow for inconsistent cell viability assay results.
| Possible Cause | Recommended Action |
| Inconsistent Cell Seeding Density | Variations in the number of cells per well can significantly affect drug sensitivity. Ensure a homogenous single-cell suspension before plating and use a calibrated multichannel pipette or automated cell dispenser. |
| Microplate Edge Effects | Wells on the perimeter of the plate are susceptible to evaporation, which can alter media and drug concentrations. Avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity. |
| Compound Instability/Precipitation | This compound may degrade or precipitate in aqueous media, especially at higher concentrations. Prepare fresh dilutions from a frozen stock for each experiment. Visually inspect for precipitates after dilution. Ensure the final DMSO concentration is consistent and low (typically ≤ 0.5%). |
| Cell Line Instability | Using high-passage cells can lead to genetic drift and altered drug sensitivity. It is recommended to use low-passage cells for all experiments and regularly perform cell line authentication. |
Issue 2: this compound Appears to be Degrading
You may suspect degradation if you observe a loss of potency over time, changes in the color or clarity of your stock solution, or unexpected peaks in analytical assays like HPLC. The stability of anticancer drugs can be compromised by various factors, leading to the formation of degradation products. For example, taxane derivatives are known to undergo degradation under acidic, basic, and oxidative conditions.
Potential Degradation Pathways for Small Molecule Agents
Caption: Common degradation pathways for small molecule antitumor agents.
| Factor | Potential Impact & Troubleshooting Steps |
| pH | Many compounds are susceptible to acid or base hydrolysis. Solution: Maintain stock solutions in aprotic solvents like DMSO. When diluting in aqueous buffers, ensure the final pH is within the compound's stability range. For example, some formulations are designed to be stable at low pH. |
| Oxidation | Exposure to air and light can lead to oxidation. Solution: Store stock solutions under an inert gas (e.g., argon or nitrogen) if the compound is highly sensitive. Use amber vials to protect from light. Prepare fresh dilutions for each experiment. |
| Temperature | Elevated temperatures can accelerate degradation. Solution: Adhere strictly to recommended storage temperatures (-20°C or -80°C). Avoid leaving the compound at room temperature for extended periods. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can cause degradation and precipitation. Solution: Aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Cell Viability (MTS Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Harvest and count cells, ensuring >95% viability. Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add the drug dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for the desired treatment duration (e.g., 48, 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Protocol 2: Western Blotting for Target Engagement
This protocol can be used to assess the effect of this compound on downstream signaling proteins.
-
Cell Treatment & Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
Technical Support Center: Troubleshooting In Vivo Delivery of Antitumor Agent-107
Welcome to the technical support center for Antitumor agent-107. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My formulation of this compound appears cloudy or precipitates out of solution. What are the potential causes and solutions?
A1: Poor aqueous solubility is a common challenge for many small molecule inhibitors like this compound.[1][2][3] Precipitation can lead to inaccurate dosing, reduced bioavailability, and potential toxicity.[1][2]
Potential Causes:
-
Poor Solubility: this compound is inherently hydrophobic, leading to difficulties in dissolving it in aqueous-based vehicles suitable for in vivo administration.
-
Incorrect Formulation: The chosen vehicle may not be optimal for solubilizing this compound at the desired concentration.
-
Temperature Effects: The solubility of the agent may decrease at lower temperatures, causing it to precipitate out of the solution.
-
Low-Quality Reagents: Impurities in solvents or formulation reagents can affect the solubility and stability of the final formulation.
Troubleshooting Steps:
-
Optimize Formulation: Several strategies can be employed to enhance the solubility and stability of hydrophobic compounds. Refer to the table below for a summary of common formulation strategies.
-
Control Temperature: Prepare the formulation at room temperature and ensure that it is stored under appropriate conditions to prevent precipitation.
-
Use High-Purity Reagents: Always use high-purity solvents and other reagents to prepare your formulation.
Q2: I am observing significant toxicity or adverse effects in my animal models, such as rapid weight loss or lethargy. How can I troubleshoot this issue?
A2: In vivo toxicity can arise from the pharmacological action of this compound, off-target effects, or issues with the formulation itself.
Potential Causes:
-
On-Target Toxicity: Inhibition of the intended molecular target in normal, healthy tissues can lead to adverse effects.
-
Off-Target Effects: At high concentrations, this compound might interact with other unintended cellular proteins, causing toxicity.
-
Vehicle Toxicity: Some solubilizing agents, such as DMSO, can be toxic at high concentrations.
-
Formulation/Solubility Issues: Poorly dissolved or precipitated drug can cause emboli or localized high concentrations, leading to toxicity.
Troubleshooting Steps:
-
Dose Reduction: Lower the dose by 25-50% and conduct a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Refine the Formulation: If you suspect vehicle toxicity, consider reducing the concentration of potentially toxic components (e.g., DMSO) or exploring alternative, less toxic formulation strategies.
-
Confirm Target Engagement: After treatment, collect both tumor and healthy tissues to verify that this compound is active at the intended site. This can be assessed by examining downstream signaling pathways.
-
Monitor Animal Health: Ensure that the animals are healthy and properly acclimated before the experiment begins. Closely monitor their weight and behavior throughout the study.
Q3: My in vivo results with this compound are inconsistent between experiments, even though I'm using the same protocol. What could be the reason?
A3: Lack of reproducibility is a known challenge in preclinical animal studies and can stem from multiple factors.
Potential Causes:
-
Agent Stability: this compound may not be stable in the formulation or within the biological environment (e.g., plasma).
-
Inconsistent Dosing: Inaccurate or inconsistent administration of the compound can lead to high variability.
-
Biological Variability: Individual differences between animals can contribute to varied responses.
-
Tumor Heterogeneity: Variations in the tumor microenvironment and genetic makeup of the tumor can influence the efficacy of the agent.
Troubleshooting Steps:
-
Assess Agent Stability: Perform a plasma stability assay to determine the half-life of this compound in the plasma of the species being studied.
-
Standardize Procedures: Ensure all experimental procedures, including formulation preparation, animal handling, and dosing techniques, are highly standardized.
-
Increase Sample Size: Using a larger number of animals per group can help mitigate the impact of individual variation and improve the statistical power of your study.
-
Characterize Your Model: Thoroughly characterize the tumor model to understand its specific features, which may influence the agent's efficacy.
Data Presentation
Table 1: Example Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, PEG300) to dissolve the compound before dilution in an aqueous vehicle. | Simple and widely used for preclinical studies. | Can cause toxicity or off-target effects at high concentrations. |
| Surfactants | Using agents like Tween 80 or Cremophor EL to form micelles that encapsulate the hydrophobic compound. | Can significantly increase solubility and stability. | Potential for toxicity and alteration of biological barriers. |
| Lipid-Based Formulations | Incorporating the compound into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS). | Can improve oral bioavailability by enhancing absorption. | Complex formulations that may require specialized equipment. |
| Nanoparticles | Encapsulating the drug in nanoparticles (e.g., liposomes, polymeric nanoparticles) to improve solubility and delivery. | Can enhance bioavailability, provide targeted delivery, and offer sustained release. | Potential for carrier-induced toxicity and challenges in scalable manufacturing. |
Table 2: Example Dosing and Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal | 0 |
| This compound | 10 | Intraperitoneal | 35 |
| This compound | 25 | Intraperitoneal | 68 |
| This compound | 50 | Intraperitoneal | 85 (with signs of toxicity) |
Note: The data presented in this table are for illustrative purposes only and should be empirically determined for your specific experimental setup.
Experimental Protocols
Protocol 1: In Vivo Plasma Stability Assay
Objective: To determine the stability of this compound in plasma.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Plasma (from the species used in the in vivo study)
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw frozen plasma at 37°C. Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Incubation: Pre-warm the plasma to 37°C. Add the this compound stock solution to the plasma to achieve the desired final concentration and vortex gently.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-drug mixture.
-
Quenching: Immediately stop the reaction by adding a protein precipitation agent (e.g., cold acetonitrile).
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of this compound.
Protocol 2: Western Blot for Target Engagement
Objective: To confirm that this compound is inhibiting its intended target in tumor tissue.
Materials:
-
Tumor tissue from treated and control animals
-
Liquid nitrogen or dry ice
-
Homogenizer
-
Lysis buffer
-
Primary and secondary antibodies
-
Western blot equipment and reagents
Procedure:
-
Tissue Collection: Excise tumor tissue from treated and control animals and immediately flash-freeze in liquid nitrogen or on dry ice. Store at -80°C.
-
Protein Extraction: Homogenize the tissue on ice in lysis buffer. Incubate the lysate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the downstream target of this compound. Follow this with incubation with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using an appropriate detection method. A decrease in the phosphorylated protein in the treated samples compared to the control indicates target engagement.
Mandatory Visualization
Caption: Troubleshooting workflow for in vivo delivery issues.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for a typical in vivo efficacy study.
References
Technical Support Center: Optimizing Antitumor agent-107 (AbGn-107) Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitumor agent-107 (AbGn-107). The information is presented in a question-and-answer format to address specific issues that may be encountered during in vitro experiments, particularly concerning the determination of the half-maximal inhibitory concentration (IC50).
Frequently Asked Questions (FAQs)
Q1: What is this compound (AbGn-107) and what is its mechanism of action?
This compound (AbGn-107) is an antibody-drug conjugate (ADC) designed for targeted cancer therapy.[1][2][3] It consists of a monoclonal antibody that targets the tumor-associated antigen (TAA) AG7, which is expressed on the surface of various cancer cells, linked to a cytotoxic payload.[1][2] Upon binding to the AG7 antigen, AbGn-107 is internalized by the cancer cell. Inside the cell, the cytotoxic payload is released and acts by binding to tubulin, which inhibits its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).
Q2: My IC50 value for AbGn-107 is significantly higher than expected or varies between experiments. What are the potential causes?
High or variable IC50 values can be attributed to several factors, and it's not uncommon to observe some level of variability in biological assays. Key areas to investigate include:
-
Cell Line-Specific Factors:
-
AG7 Antigen Expression: The level of AG7 expression on the surface of the target cell line is critical for the efficacy of AbGn-107. Low or heterogeneous expression will result in reduced drug uptake and a higher IC50.
-
Cell Proliferation Rate: The cytotoxic effect of microtubule inhibitors is often more pronounced in rapidly dividing cells. Slower-growing cell lines may exhibit a less pronounced effect within the same experimental timeframe, leading to a higher apparent IC50.
-
Cell Health and Seeding Density: It is crucial to use cells that are in the logarithmic growth phase and to maintain a consistent seeding density across all experiments.
-
-
Compound-Related Issues:
-
Solubility: Poor solubility of AbGn-107 in the culture medium can lead to a lower effective concentration.
-
Stability: Ensure proper storage and handling of the agent to prevent degradation.
-
-
Experimental Parameters:
-
Incubation Time: The duration of drug exposure is critical. Short incubation times may not be sufficient to observe the full cytotoxic effect, especially for slower-acting mechanisms. Time-course experiments (e.g., 24, 48, 72 hours) are recommended to determine the optimal endpoint.
-
Assay Type: Different viability assays measure different cellular parameters. For instance, metabolic assays like MTT or MTS may yield different results compared to assays that measure cell number or membrane integrity.
-
Q3: The dose-response curve for my AbGn-107 experiment is not sigmoidal. What could be the problem?
A non-sigmoidal dose-response curve can arise from several issues:
-
Incorrect Concentration Range: The tested concentrations may be too high, missing the top plateau of the curve, or too low, failing to establish the bottom plateau. A wider range of concentrations, often spanning several orders of magnitude, is recommended.
-
Compound Solubility Issues: At high concentrations, the agent may precipitate out of solution, leading to a plateau in the observed effect that is not due to biological limitations.
-
Incomplete Inhibition: The agent may only cause partial inhibition of cell viability, even at saturating concentrations.
Q4: Which cell viability assay is recommended for determining the IC50 of AbGn-107?
Common and reliable methods for determining cell viability include colorimetric assays like the MTT assay and luminescent assays such as the CellTiter-Glo® assay.
-
MTT Assay: This assay measures the metabolic activity of viable cells, which convert a yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells. The luminescent signal is directly proportional to the number of viable cells and is known for its high sensitivity.
The choice of assay can influence the results, so consistency is key when comparing data across experiments.
Troubleshooting Guide
This section addresses common problems encountered during IC50 determination for this compound (AbGn-107).
| Problem | Potential Cause | Recommended Solution |
| High Background Signal in Assay | - Contaminated culture medium or reagents.- The test compound itself has color or intrinsic fluorescence/luminescence. | - Use fresh, sterile medium and reagents.- Run a blank control containing medium and the compound (but no cells) to subtract background absorbance/luminescence. |
| Low Signal or Poor Sensitivity | - Insufficient cell number.- Incubation time with the assay reagent is too short. | - Increase the initial cell seeding density or extend the culture period.- Perform a time-course experiment to determine the optimal incubation time for the assay reagent. |
| Inconsistent Results Between Replicates | - Inconsistent cell seeding across wells.- Pipetting errors during compound dilution or reagent addition. | - Use a calibrated multichannel pipette for cell seeding and reagent addition to ensure uniformity.- Ensure cells are in a single-cell suspension before seeding. |
| Edge Effects in 96-well Plate | - Evaporation from the outer wells of the plate during incubation. | - Avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or medium to maintain humidity. |
Experimental Protocols
Protocol 1: IC50 Determination using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare serial dilutions of AbGn-107 in complete growth medium at 2X the final desired concentrations. Remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells for a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
Protocol 2: IC50 Determination using CellTiter-Glo® Luminescent Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Use an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viability relative to the vehicle control and plot the dose-response curve to determine the IC50.
Visualizations
Signaling Pathway of AbGn-107
References
Validation & Comparative
Validating Target Engagement of Antitumor Agent-107: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the target engagement of Antitumor agent-107 (AbGn-107), an antibody-drug conjugate (ADC) targeting the tumor-associated antigen AG-7, which is expressed in various gastrointestinal cancers.[1][2][3] Effective validation of drug-target interaction is a critical step in the development of targeted cancer therapies.[4][5] This document outlines and compares key experimental approaches, presenting supporting data and detailed protocols to aid researchers in selecting the most appropriate methods for their studies.
Comparative Analysis of Target Engagement Assays
The selection of a target engagement assay depends on various factors, including the nature of the drug and its target, the cellular context, and the desired throughput. Here, we compare three prominent methods: Immunofluorescence Microscopy, Cellular Thermal Shift Assay (CETSA), and Kinobeads Competition Binding Assay.
| Assay | Principle | This compound (AbGn-107) Applicability | Advantages | Limitations | Quantitative Readout |
| Immunofluorescence Microscopy | Visualization of the subcellular localization of the ADC bound to its cell-surface target (AG-7) using fluorescently labeled secondary antibodies. | Directly applicable. The antibody component of AbGn-107 binds to the extracellular AG-7 antigen. | - Provides direct visual evidence of target binding in intact cells.- Allows for the assessment of subcellular localization and internalization. | - Lower throughput.- Quantification can be complex and may require specialized software.- Potential for artifacts from fixation and permeabilization. | Fluorescence intensity at the cell membrane. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. The drug-bound protein is more resistant to heat-induced denaturation. | Indirectly applicable. CETSA is primarily used for intracellular soluble targets. Modification of the protocol would be needed to assess the engagement of a cell surface antigen. | - Measures target engagement in a physiological, intact cell environment.- Can be adapted for high-throughput screening.- Does not require modification of the compound. | - Not ideal for membrane proteins or protein complexes.- Requires a specific antibody for the target protein for Western blot detection. | Amount of soluble target protein remaining after heat treatment, quantified by Western blot or mass spectrometry. |
| Kinobeads Competition Binding Assay | Measures the ability of a drug to compete with immobilized broad-spectrum kinase inhibitors (kinobeads) for binding to kinases in a cell lysate. | Not directly applicable. This method is specific for kinase inhibitors. However, it serves as a valuable comparison for assessing off-target kinase effects of the cytotoxic payload of AbGn-107. | - Allows for unbiased profiling of a compound's selectivity against a large number of kinases.- Can identify potential off-target effects early in drug development. | - Limited to ATP-competitive inhibitors.- Performed on cell lysates, which may not fully reflect the intracellular environment. | Relative abundance of kinases bound to the beads, quantified by mass spectrometry. |
Experimental Protocols
Immunofluorescence Staining for AbGn-107 Target Engagement
This protocol describes the visualization of AbGn-107 binding to the AG-7 antigen on the surface of cancer cells.
Materials:
-
AG-7 positive cancer cell line (e.g., gastric or pancreatic cancer cell line)
-
This compound (AbGn-107)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (4% in PBS) for fixation
-
Bovine serum albumin (BSA) for blocking
-
Mounting medium with DAPI
Procedure:
-
Cell Culture: Seed AG-7 positive cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with AbGn-107 at various concentrations for 1 hour at 37°C. Include an untreated control.
-
Washing: Wash the cells three times with cold PBS to remove unbound antibody.
-
Fixation: Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific binding by incubating the cells with 3% BSA in PBS for 30 minutes.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the cells using a fluorescence microscope.
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for a hypothetical intracellular target to illustrate the methodology, as direct application to a cell-surface ADC is not standard.
Materials:
-
Cancer cell line expressing the target protein
-
Drug of interest (e.g., a small molecule inhibitor)
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
Procedure:
-
Cell Treatment: Treat cultured cells with the drug of interest or vehicle control for a specified time.
-
Harvesting: Harvest the cells and wash them with PBS.
-
Resuspension: Resuspend the cell pellet in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes, followed by cooling for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Analysis: Quantify the band intensities to determine the amount of soluble target protein at each temperature.
Kinobeads Competition Binding Assay
This protocol outlines the general workflow for assessing the kinase selectivity of a compound.
Materials:
-
Cell lysate from a relevant cell line or a mixture of cell lines
-
Kinobeads (immobilized kinase inhibitors on a resin)
-
Test compound (e.g., the cytotoxic payload of an ADC)
-
Wash buffers
-
Digestion buffer and trypsin
-
Mass spectrometer
Procedure:
-
Lysate Preparation: Prepare a native cell lysate.
-
Compound Incubation: Incubate the lysate with different concentrations of the test compound or a vehicle control.
-
Kinobeads Incubation: Add the kinobeads to the lysate and incubate to allow for the binding of kinases.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
On-bead Digestion: Digest the bead-bound proteins with trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each kinase in the presence and absence of the test compound to determine the competition binding profile.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of this compound (AbGn-107).
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Caption: Kinobeads competition binding assay workflow.
References
- 1. Facebook [cancer.gov]
- 2. A multicenter phase Ia study of AbGn-107, a novel antibody-drug conjugate, in patients with advanced gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Target Validation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 5. reactionbiology.com [reactionbiology.com]
Unraveling the Landscape of PARP Inhibition: A Comparative Guide
While a specific PARP inhibitor designated "Antitumor agent-107" is not identifiable in publicly available scientific literature and clinical trial databases, this guide provides a comprehensive comparison of established and well-documented PARP inhibitors. This analysis is intended for researchers, scientists, and drug development professionals to navigate the landscape of this critical class of antitumor agents.
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies, particularly effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[1][2][3] These drugs exploit the concept of synthetic lethality, where the inhibition of PARP in a cell that already has a compromised ability to repair DNA double-strand breaks leads to cell death.[2] This guide delves into the comparative aspects of prominent PARP inhibitors, presenting available data on their efficacy and the experimental protocols used to evaluate them.
Mechanism of Action: A Shared Strategy
PARP enzymes, particularly PARP1 and PARP2, play a crucial role in the repair of single-strand DNA breaks.[4] When these breaks are not repaired, they can lead to the collapse of replication forks and the formation of double-strand breaks. In healthy cells, these double-strand breaks are efficiently repaired through homologous recombination, a process that relies on functional BRCA1 and BRCA2 proteins.
However, in cancer cells with mutated BRCA genes, homologous recombination is deficient. When PARP is inhibited in these cells, single-strand breaks accumulate and convert to double-strand breaks, which cannot be effectively repaired, leading to genomic instability and apoptosis.
Below is a diagram illustrating the central mechanism of action for PARP inhibitors.
Comparative Efficacy of Known PARP Inhibitors
Several PARP inhibitors have received regulatory approval and are used in the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers. The table below summarizes key efficacy data for some of the most well-established PARP inhibitors.
| PARP Inhibitor | Brand Name | Approved Indications (Selected) | Key Efficacy Data (from pivotal trials) |
| Olaparib | Lynparza | Ovarian, Breast, Pancreatic, Prostate Cancer | SOLO-1 (Ovarian Cancer): 70% lower risk of disease progression or death vs. placebo. |
| Niraparib | Zejula | Ovarian Cancer | NOVA (Ovarian Cancer): Median PFS of 21.0 months vs. 5.5 months with placebo in gBRCAmut cohort. |
| Rucaparib | Rubraca | Ovarian, Prostate Cancer | ARIEL3 (Ovarian Cancer): Median PFS of 10.8 months vs. 5.4 months with placebo. |
| Talazoparib | Talzenna | Breast Cancer | EMBRACA (Breast Cancer): Median PFS of 8.6 months vs. 5.6 months with chemotherapy. |
PFS: Progression-Free Survival; gBRCAmut: germline BRCA-mutated
Key Experimental Protocols for Evaluating PARP Inhibitors
The evaluation of PARP inhibitors involves a range of in vitro and in vivo assays to determine their potency, selectivity, and antitumor activity.
In Vitro Assays
-
PARP Enzyme Activity Assay: This assay directly measures the ability of a compound to inhibit the enzymatic activity of PARP. A common method is an ELISA-based assay that detects the product of the PARP reaction, poly(ADP-ribose) (PAR).
-
Cell Viability/Cytotoxicity Assays: These assays, such as MTT or CellTiter-Glo, are used to assess the effect of the PARP inhibitor on the viability of cancer cell lines, particularly comparing BRCA-proficient and BRCA-deficient lines to demonstrate synthetic lethality.
-
PAR Formation Assay (in cells): This assay measures the level of PAR within cells after treatment with a DNA-damaging agent and the PARP inhibitor. A reduction in PAR levels indicates target engagement. This can be assessed by immunofluorescence or Western blotting.
-
γH2AX Foci Formation Assay: This immunofluorescence-based assay detects the formation of γH2AX foci, a marker of DNA double-strand breaks. An increase in γH2AX foci in PARP inhibitor-treated BRCA-deficient cells indicates the intended mechanism of action.
Below is a workflow for a typical in vitro evaluation of a novel PARP inhibitor.
References
Reproducibility of Antitumor Agent-107 Experiments: A Comparative Guide
The landscape of oncology research features a multitude of therapeutic candidates, and the designation "Antitumor agent-107" has been assigned to several distinct investigational drugs. This guide provides a comparative analysis of the available experimental data for these agents, focusing on the reproducibility of their reported antitumor effects. We will delve into the performance of ICT-107, DSP107, AbGn-107, AUR107, and SOT-107, comparing their clinical and preclinical findings with relevant alternatives and standard-of-care treatments. Detailed experimental protocols and signaling pathway diagrams are provided to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating these novel therapies.
ICT-107: A Dendritic Cell Vaccine for Glioblastoma
ICT-107 is an autologous dendritic cell vaccine designed to elicit an immune response against six tumor-associated antigens expressed on glioblastoma (GBM) cells.[1][2] Clinical trials have investigated its efficacy in newly diagnosed GBM patients, with results that highlight the complexities of immunotherapy and the challenges of reproducing outcomes across different study phases.
Comparison of Clinical Trial Data: ICT-107 vs. Standard of Care
The standard of care for newly diagnosed GBM typically involves surgical resection followed by radiation and chemotherapy with temozolomide. Clinical trials of ICT-107 have been conducted as an adjuvant to this standard therapy.
| Metric | Phase I Trial (Adjuvant ICT-107) | Historical Control (Standard of Care Alone) | Phase II Trial (ICT-107 Arm) | Phase II Trial (Control Arm) |
| One-Year Overall Survival | 100% | 61.1% | Not Reported | Not Reported |
| Two-Year Overall Survival | 80% | 26.5% | Not Statistically Significant vs. Control | Not Statistically Significant vs. ICT-107 |
| Median Overall Survival (OS) | Not Reached at 26.4 months | ~15 months | Favored ICT-107 by 2.0 months (not statistically significant) | - |
| Median Progression-Free Survival (PFS) | 17.7 months | 6.9 months | Significantly increased by 2.2 months (p=0.011) | - |
Experimental Protocols:
ICT-107 Phase II Clinical Trial Protocol (NCT01280552):
-
Patient Population: Newly diagnosed GBM patients who have undergone surgical resection and concurrent chemoradiotherapy. Patients were required to be HLA-A1+ and/or HLA-A2+.[3]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[3]
-
Treatment Regimen:
-
Patients were randomized (2:1) to receive either ICT-107 or a placebo (unpulsed dendritic cells).[3]
-
Induction phase: Four weekly intradermal injections of ICT-107 or placebo.
-
Maintenance phase: Vaccinations at 1, 3, and 6 months, and then every 6 months thereafter, alongside adjuvant temozolomide.
-
-
Endpoints: The primary endpoint was overall survival (OS). Secondary endpoints included progression-free survival (PFS), safety, and immune response.
Signaling Pathway and Experimental Workflow:
Caption: Mechanism of action for the ICT-107 dendritic cell vaccine.
DSP107: A Bi-specific Fusion Protein for Solid Tumors
DSP107 is a first-in-class bi-specific fusion protein that targets both CD47 and 4-1BB. This dual mechanism is designed to block the "don't eat me" signal on cancer cells while simultaneously providing a costimulatory signal to T cells. It has shown promising results in a Phase 1/2 clinical trial, particularly in combination with the immune checkpoint inhibitor atezolizumab for metastatic microsatellite stable colorectal cancer (MSS-CRC).
Comparison of Clinical Trial Data: DSP107 in Colorectal Cancer
DSP107 has been evaluated as a monotherapy and in combination with atezolizumab in a heavily pre-treated MSS-CRC patient population.
| Metric | DSP107 Monotherapy (n=19) | DSP107 + Atezolizumab (n=21) | Standard of Care (Regorafenib/Lonsurf - historical) |
| Median Overall Survival (OS) | 8.1 months (as of May 2025) | 17 months (as of May 2025) | ~6-7 months |
| Disease Control Rate | 21% | 62% | ~40-50% |
| Objective Response | - | 1 Complete Response, 1 Partial Response | Very low (<2%) |
Experimental Protocols:
DSP107 Phase 1/2 Clinical Trial Protocol (NCT04440735):
-
Patient Population: Patients with advanced solid tumors that are not amenable to surgical resection or other approved therapies. The dose expansion cohort included patients with 3rd line MSS colorectal cancer.
-
Study Design: An open-label, multi-center, Phase 1/2 dose-escalation and expansion study.
-
Treatment Regimen:
-
Monotherapy: Weekly intravenous infusions of DSP107.
-
Combination Therapy: Weekly intravenous infusions of 10 mg/kg DSP107 and atezolizumab (1200 mg) every three weeks.
-
-
Endpoints: Primary objectives were to determine safety and tolerability. Secondary objectives included assessing preliminary efficacy.
Signaling Pathway and Experimental Workflow:
Caption: Dual mechanism of action of DSP107.
AbGn-107: An Antibody-Drug Conjugate for Gastrointestinal Cancers
AbGn-107 is an antibody-drug conjugate (ADC) that targets the AG-7 antigen, a glycol-epitope expressed in various gastrointestinal malignancies. A Phase Ia clinical trial has assessed its safety and preliminary efficacy.
Clinical Trial Data: AbGn-107 in Advanced GI Cancers
The Phase Ia trial enrolled patients with chemo-refractory gastric, colorectal, pancreatic, or biliary cancer.
| Metric | AbGn-107 Phase Ia Trial (NCT02908451) |
| Number of Patients | 39 in dose escalation, 7 in cohort expansion |
| Best Response | 1 Partial Response (2.6%), 18 Stable Disease (46.2%) |
| Disease Control > 6 months | 6 subjects (13.0%) |
Experimental Protocols:
AbGn-107 Phase Ia Clinical Trial Protocol (NCT02908451):
-
Patient Population: Patients with chemo-refractory, locally advanced, recurrent, or metastatic gastric, colorectal, pancreatic, or biliary cancer.
-
Study Design: A standard 3+3 dose-escalation design.
-
Treatment Regimen: Intravenous doses ranging from 0.1 mg/kg every 4 weeks to 1.0 mg/kg every 2 weeks.
-
Endpoints: Primary objectives were safety and determination of the maximum tolerated dose. Secondary objectives included efficacy defined by objective response rate.
Experimental Workflow:
Caption: Workflow for the Phase Ia clinical trial of AbGn-107.
AUR107 and SOT-107: Emerging Antitumor Agents
Information on AUR107 and SOT-107 is more preliminary, with limited publicly available data on experimental reproducibility.
AUR107 is an oral, dual inhibitor of CBP and p300 and is currently in a Phase 1 clinical trial (SHAKTI-1, NCT05865002) for relapsed advanced solid tumors. Preclinical studies have reportedly shown excellent efficacy with a good therapeutic margin, but quantitative data is not yet widely available.
SOT-107 is a conjugate of transferrin and diphtheria toxin designed to treat high-grade gliomas. Its mechanism involves transferrin-mediated delivery of the toxin to cancer cells. While a Phase 3 trial for glioblastoma is listed as completed, detailed results and data for assessing reproducibility are not readily accessible in the public domain.
Due to the limited availability of detailed, peer-reviewed experimental data for AUR107 and SOT-107, a comprehensive comparison of their reproducibility is not feasible at this time. Further publication of preclinical and clinical trial results is necessary to enable a thorough evaluation.
References
Cross-Validation of Antitumor Agent-107 (AbGn-107) Screening Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational antitumor agent AbGn-107 with established therapeutic alternatives for advanced gastrointestinal cancers. The objective is to cross-validate the screening results of AbGn-107 by juxtaposing its clinical performance data with that of standard-of-care agents in similar patient populations. Experimental protocols for key preclinical assays are also detailed to support further research and validation efforts.
Executive Summary
AbGn-107 is an antibody-drug conjugate (ADC) that targets the AG-7 antigen, a glycol-epitope expressed in various gastrointestinal malignancies. A Phase Ia clinical trial has demonstrated its safety profile and preliminary efficacy in a heavily pre-treated patient population. This guide will compare the available data for AbGn-107 with other agents used in refractory gastrointestinal cancers to provide a broader context for its potential therapeutic utility.
Comparative Clinical Performance
The following tables summarize the efficacy and safety data from a Phase Ia clinical trial of AbGn-107 and compare it with data from trials of other agents used in the treatment of refractory gastrointestinal cancers.
Disclaimer: The data presented below is compiled from different clinical trials. Direct comparison between these trials is challenging due to variations in study design, patient populations, and prior lines of therapy. This information is intended for comparative reference and not as a direct head-to-head evaluation.
Table 1: Efficacy of AbGn-107 vs. Alternative Agents in Advanced Gastrointestinal Cancers
| Agent(s) | Cancer Type(s) | Trial Phase | Key Efficacy Endpoints |
| AbGn-107 | Gastric, Colorectal, Pancreatic, Biliary | Ia | Partial Response (PR): 1 subject.[1] Stable Disease (SD): 18 subjects (46.2%).[1] Disease Control > 6 months: 6 subjects (13.0%).[1] |
| Regorafenib | Metastatic Colorectal Cancer (mCRC) | III (CORRECT) | Median Overall Survival (OS): 6.4 months (vs. 5.0 months with placebo).[2][3] Median Progression-Free Survival (PFS): 1.9 months (vs. 1.7 months with placebo). |
| Trifluridine/Tipiracil | Metastatic Colorectal Cancer (mCRC) | III (RECOURSE) | Median Overall Survival (OS): 7.1 months (vs. 5.3 months with placebo). Median Progression-Free Survival (PFS): 2.0 months (vs. 1.7 months with placebo). |
| Trifluridine/Tipiracil + Bevacizumab | Refractory Metastatic Colorectal Cancer (mCRC) | III (SUNLIGHT) | Median Overall Survival (OS): 10.8 months (vs. 7.5 months with Trifluridine/Tipiracil alone). Median Progression-Free Survival (PFS): 5.6 months (vs. 2.4 months with Trifluridine/Tipiracil alone). |
| Modified FOLFIRI | Advanced Gastric Cancer (after FOLFOX failure) | II | Partial Response (PR): 9.4%. Stable Disease (SD): 34.4%. Median Overall Survival (OS): 5.84 months. Median Time to Progression (TTP): 2.0 months. |
| Modified FOLFIRINOX | Gemcitabine-Refractory Pancreatic Cancer | II | Objective Response Rate (ORR): 18.8%. Disease Control Rate (DCR): 62.5%. Median Overall Survival (OS): 9.0 months. Median Progression-Free Survival (PFS): 5.8 months. |
| FOLFOX | Pretreated Metastatic Pancreatic Cancer | II (FIRGEM) | Median Overall Survival (OS): 4.3 months. 6-month OS Rate: 25.9%. |
Table 2: Safety Profile of AbGn-107 vs. Alternative Agents (Common Grade ≥3 Treatment-Emergent Adverse Events)
| Agent(s) | Common Grade ≥3 Adverse Events |
| AbGn-107 | Infections, Cytopenias (including neutropenia), Hyponatremia, Fatigue, Abdominal pain, Diarrhea. |
| Regorafenib | Hand-foot skin reaction (16.6%), Fatigue (9.6%), Hypertension (7.2%), Diarrhea (7.2%), Rash/desquamation (5.8%). |
| Trifluridine/Tipiracil + Bevacizumab | Neutropenia, Nausea, Anemia. |
| Modified FOLFIRI (in Gastric Cancer) | Neutropenia (27%), Asthenia (17%), Leukopenia (12%), Anemia (11%), Diarrhea (9%). |
| Modified FOLFIRINOX (in Pancreatic Cancer) | Neutropenia (64.6%), Febrile Neutropenia (16.7%), Fatigue (14.6%). |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical screening of antitumor agents are provided below.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: A stock solution of the antitumor agent is serially diluted to the desired concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of the agent. A vehicle control (e.g., DMSO) and a negative control (medium only) are included. The plates are incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the agent that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model
This protocol describes a common in vivo model to evaluate the antitumor efficacy of a compound.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used. Animals are housed in a sterile environment.
-
Tumor Cell Implantation: Human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of a mixture of PBS and Matrigel) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The antitumor agent is administered via a clinically relevant route (e.g., intravenously, intraperitoneally, or orally) at a specified dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI). At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Toxicity Assessment: Animal well-being is monitored daily. Signs of toxicity, such as significant body weight loss, changes in behavior, or ruffled fur, are recorded.
Visualizations
The following diagrams illustrate key concepts in the cross-validation and mechanism of action of Antitumor Agent-107.
Caption: Workflow for screening and validating antitumor agents.
Caption: Generalized mechanism of action for an ADC like AbGn-107.
Caption: Logical process for cross-validating screening results.
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Publication of two pivotal Phase III studies of regorafenib: Positive Phase III Data on Bayer's Regorafenib in Metastatic Colorectal Cancer (mCRC) and Gastrointestinal Stromal Tumor (GIST) Published in The Lancet [prnewswire.com]
Doxorubicin: A Profile of a Widely Used Antitumor Agent
To provide a comprehensive comparison guide on the synergistic effects of Antitumor agent-107 and doxorubicin, it is imperative to first clarify the specific identity of "this compound." Initial research indicates that this designation may refer to several distinct investigational drugs, including but not limited to SOT-107, AbGn-107, or ICT-107. As the synergistic effects, experimental protocols, and underlying signaling pathways are highly specific to the particular agent , further details are required to proceed with a relevant and accurate analysis.
Once the specific "this compound" is identified, a thorough literature search will be conducted to provide a detailed comparison with doxorubicin, adhering to the user's core requirements for data presentation, experimental protocols, and visualization of signaling pathways.
In the interim, to provide a foundational understanding, the established mechanisms of action for doxorubicin are outlined below. This information will be crucial for contextualizing any future analysis of synergistic interactions with a specified this compound.
Doxorubicin is a well-established anthracycline antibiotic widely used in chemotherapy to treat a broad spectrum of cancers, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and lymphomas.[1][2] Its antitumor activity stems from a multi-faceted mechanism of action that primarily targets the machinery of cell division and survival.
Primary Mechanisms of Action:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of the DNA double helix, a process known as intercalation.[1][3] This action physically obstructs DNA and RNA synthesis. Furthermore, it forms a stable complex with topoisomerase II, an enzyme crucial for unwinding and rewinding DNA during replication and transcription. By trapping topoisomerase II, doxorubicin leads to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis (programmed cell death).[4]
-
Generation of Reactive Oxygen Species (ROS): The metabolic processing of doxorubicin within cells leads to the production of highly reactive molecules called reactive oxygen species (ROS). An excess of ROS creates a state of oxidative stress, which can damage cellular components, including lipids, proteins, and DNA, further contributing to cytotoxicity.
-
Induction of Apoptosis and Cell Cycle Arrest: The DNA damage and cellular stress induced by doxorubicin activate complex signaling pathways that converge on the induction of apoptosis. Additionally, doxorubicin can cause cell cycle arrest, primarily at the G1/S and G2/M checkpoints, preventing cancer cells from progressing through the division cycle.
Signaling Pathways Implicated in Doxorubicin's Action:
The cellular response to doxorubicin involves a network of signaling pathways. The DNA damage response (DDR) pathway is a key player, involving sensor proteins like ATM and ATR that detect DNA lesions and activate downstream effectors such as CHK1 and CHK2. These kinases, in turn, can trigger cell cycle arrest or apoptosis through the p53 tumor suppressor pathway. The generation of ROS by doxorubicin can also activate stress-activated protein kinase (SAPK) pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which can promote apoptosis.
Awaiting clarification on the specific "this compound," the subsequent sections of this guide will be populated with a detailed comparative analysis, including quantitative data on synergistic effects (e.g., Combination Index), comprehensive experimental protocols, and illustrative diagrams of the relevant signaling pathways and experimental workflows.
References
Comparative Analysis of Antitumor Agent-107: A Dual PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel antitumor agent-107, a potent and selective dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention.[1][2][3] This document outlines the mechanism of action of this compound, presenting its performance against Everolimus, a well-established mTOR inhibitor, supported by preclinical experimental data.
Mechanism of Action
This compound is designed to simultaneously target two critical nodes in the PI3K/Akt/mTOR pathway. Unlike agents that target a single component, this dual-inhibition strategy aims to overcome the feedback activation loops that can limit the efficacy of single-target therapies.[1][4] By inhibiting both PI3K and mTOR, this compound effectively blocks signaling both upstream and downstream of Akt, leading to a more comprehensive shutdown of this key cancer-promoting pathway.
Everolimus, the comparator agent, is a derivative of rapamycin and functions as an allosteric inhibitor of mTOR Complex 1 (mTORC1). Its action leads to the suppression of protein synthesis and cell proliferation. However, the inhibition of mTORC1 can sometimes lead to a feedback activation of Akt, potentially dampening its overall antitumor effect.
digraph "PI3K_mTOR_Pathway" {
graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, rankdir=TB, splines=ortho];
node [shape=box, style="filled", fontname="Arial", fontsize=11, fixedsize=true, width=2.2, height=0.7];
edge [penwidth=1.5];
// Nodes
RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FFFFFF", fontcolor="#202124"];
PI3K [label="PI3K", fillcolor="#FFFFFF", fontcolor="#202124"];
PIP2 [label="PIP2", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=1.2, height=0.6];
PIP3 [label="PIP3", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=1.2, height=0.6];
AKT [label="Akt", fillcolor="#FFFFFF", fontcolor="#202124"];
mTORC1 [label="mTORC1", fillcolor="#FFFFFF", fontcolor="#202124"];
mTORC2 [label="mTORC2", fillcolor="#FFFFFF", fontcolor="#202124"];
Proliferation [label="Cell Growth &\nProliferation", shape=octagon, fillcolor="#FFFFFF", fontcolor="#202124", width=2.2, height=0.8];
Agent107 [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.2, height=0.7];
Everolimus [label="Everolimus", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=2.2, height=0.7];
// Edges
RTK -> PI3K [color="#4285F4"];
PI3K -> PIP3 [label=" phosphorylates", fontsize=9, fontcolor="#5F6368", color="#4285F4"];
PIP2 -> PIP3 [style=invis];
PIP3 -> AKT [color="#4285F4"];
AKT -> mTORC1 [color="#4285F4"];
mTORC2 -> AKT [color="#4285F4"];
mTORC1 -> Proliferation [color="#4285F4"];
// Inhibition Edges
Agent107 -> PI3K [arrowhead=tee, color="#EA4335", style=dashed];
Agent107 -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed];
Everolimus -> mTORC1 [arrowhead=tee, color="#FBBC05", style=dashed];
// Invisible edges for layout
edge[style=invis];
RTK -> PIP2;
}
Figure 2: Standard workflow for Western Blot analysis.
-
Protein Extraction: Treat cells with the compounds for 2 hours, then lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 30 µg of protein per lane onto a 4-12% polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk in TBST.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-Akt, anti-p-S6K).
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
This model is used to assess the antitumor efficacy of compounds in a living organism.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of female athymic nude mice.
-
Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³.
-
Randomization: Randomize mice into treatment groups (n=8 per group).
-
Drug Administration: Administer this compound (25 mg/kg) or Everolimus (10 mg/kg) daily by oral gavage. The vehicle control group receives the formulation vehicle.
-
Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Euthanize mice after 21 days of treatment or when tumors reach the predetermined endpoint size.
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antitumor Agents XK469 and SH80 and Their Analogs
In the landscape of anticancer drug development, the quinoxaline derivative XK469 (2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid) and its quinoline analog SH80 (2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid) have emerged as promising agents with significant cytotoxic activity against a range of solid tumors.[1][2] This guide provides a comprehensive comparison of these compounds and their analogs, detailing their mechanisms of action, experimental data on their antitumor efficacy, and the methodologies used in their evaluation.
Mechanism of Action: Beyond Topoisomerase II Inhibition
Initially, the primary mechanism of action attributed to XK469 was the inhibition of topoisomerase IIβ, an enzyme critical for resolving DNA topological issues during replication and transcription.[1][3][4] This was thought to explain its selectivity for solid tumors, which often have a large population of cells in the G1/G0 phase of the cell cycle where topoisomerase IIβ levels are high. However, subsequent studies have shown that XK469 can inhibit both topoisomerase IIα and IIβ isoforms.
Further research has revealed a more complex mechanism of action. Both XK469 and SH80 have been shown to inhibit cytokinesis, leading to the accumulation of cells with tetraploid (4N) and even higher ploidy (8N, 16N) DNA content. This inhibition of cell division is accompanied by the induction of apoptosis and autophagy. Ultimately, cells treated with these agents can enter a state of senescence, a permanent cell cycle arrest.
For quinoline-based compounds like SH80, the anticancer effects can also be attributed to the modulation of various protein kinase signaling pathways that are often dysregulated in cancer, such as the PI3K/AkT/mTOR pathway.
Comparative Antitumor Activity
The antitumor efficacy of XK469, SH80, and their analogs has been evaluated in numerous preclinical studies. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxicity of these compounds against various cancer cell lines. The tables below summarize the available data.
| Compound | Cell Line | IC50 (µM) |
| XK469 | HL-60 (Leukemia) | 21.64 ± 9.57 |
| WSU-WM (Waldenstrom's Macroglobulinemia) | Concentration-dependent growth inhibition at 1.0 - 10 µM | |
| Melan-a (Melanocytes) | Cytostatic at ≥ 5 µM, Cytotoxic at ≥ 10 µM | |
| SH80 | Melan-a (Melanocytes) | Cytostatic at ≥ 5 µM, Cytotoxic at ≥ 10 µM |
Table 1: In Vitro Cytotoxicity of XK469 and SH80. This table presents the IC50 values and effective concentrations of the parent compounds against different cell lines.
A series of analogs of XK469 have been synthesized and evaluated to establish structure-activity relationships. Modifications to the quinoxaline ring, the hydroquinone connector, and the propionic acid moiety have been explored.
| Analog | Modification | Antitumor Activity |
| Halogenated Analogs | Halogen at the 7-position of the quinoxaline ring | Generated the most highly and broadly active agents |
| Other 7-position Substituents | Methyl, methoxy, or azido at the 7-position | Much less active |
| Positional Isomers | 5-, 6-, 8-chloro, 6-, 7-nitro, and 7-amino derivatives | Essentially inactive |
| Connector Linkage Analogs | Resorcinol or catechol instead of hydroquinone | All antitumor activity was lost |
| Propionic Acid Derivatives | Monomethyl- and N,N-dimethylamides | Active |
| CONH2, CONHOH, CONHNH2, CN, tetrazole | Inactive |
Table 2: Structure-Activity Relationship of XK469 Analogs. This table summarizes the impact of various chemical modifications on the antitumor activity of XK469 analogs.
Experimental Protocols
Standardized and reproducible experimental protocols are crucial for the reliable evaluation of these antitumor agents. Detailed methodologies for key in vitro assays are provided below.
Cell Culture
-
Cell Lines: A variety of human cancer cell lines are used, including HCT-116 (colorectal carcinoma), MCF-7 (breast adenocarcinoma), PC-3 (prostate adenocarcinoma), and HL-60 (promyelocytic leukemia).
-
Culture Medium: Cells are typically grown in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compounds and then harvested.
-
Fixation: Cells are fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and then stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the cell cycle distribution.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by these agents and the general workflow for their in vitro evaluation.
Caption: Proposed pathway of Topoisomerase II inhibition by XK469/SH80.
Caption: General workflow for the in vitro evaluation of antitumor agents.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinoline analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. The Chemotherapeutic Agents XK469 (2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid) and SH80 (2-{4-[(7-Bromo-2-quinolinyl)oxy]phenoxy}propionic acid) Inhibit Cytokinesis and Promote Polyploidy and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. XK469, a selective topoisomerase IIβ poison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. XK469, a selective topoisomerase IIbeta poison - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Antitumor Agent-107 (KIVU-107) Antitumor Activity: A Comparative Guide
This guide provides an objective comparison of the preclinical antitumor activity of Antitumor agent-107 (KIVU-107) with other investigational agents targeting the same pathway. Due to the limited public availability of quantitative data for KIVU-107, this comparison summarizes reported qualitative findings and presents available quantitative data for similar agents in development. Detailed experimental protocols for key assays are also provided to support independent validation and research.
Overview of this compound (KIVU-107)
KIVU-107 is a novel, investigational antibody-drug conjugate (ADC) that targets the Protein Tyrosine Kinase 7 (PTK7).[1][2] PTK7 is a transmembrane protein that is overexpressed in a variety of solid tumors and is implicated in cancer cell proliferation, migration, and survival. KIVU-107 is designed to selectively deliver a potent cytotoxic payload to PTK7-expressing cancer cells, thereby minimizing off-target toxicity.[1][2]
Recent preclinical data presented in late 2025 highlighted KIVU-107's strong antitumor activity. In vitro studies demonstrated potent and antigen-specific cytotoxicity with rapid internalization into cancer cells.[1] In vivo studies using mouse xenograft models showed that a single dose of KIVU-107 could lead to durable and complete tumor regressions. Furthermore, KIVU-107 exhibited robust activity in combination with olaparib and in ADC-resistant patient-derived xenograft models.
Comparative Analysis of PTK7-Targeting ADCs
To provide a context for KIVU-107's activity, this guide includes preclinical data from other PTK7-targeting ADCs: Cofetuzumab Pelidotin (PF-06647020) and LY-4175408.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The tables below summarize the available in vitro cytotoxicity data for Cofetuzumab Pelidotin and LY-4175408 in various cancer cell lines.
Table 1: In Vitro Activity of Cofetuzumab Pelidotin (PF-06647020)
| Cell Line | Cancer Type | IC50/EC50 |
| H446 | Small Cell Lung Cancer | 7.6 ng/mL (EC50) |
| H661 | Small Cell Lung Cancer | 27.5 ng/mL (EC50) |
| OVCAR3 | Ovarian Cancer | 105 ng/mL (EC50) |
| A549 | Non-Small Cell Lung Cancer | 0-1100 nM (IC50) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0-1100 nM (IC50) |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 0-1100 nM (IC50) |
| SKOV-3 | Ovarian Cancer | 0-1100 nM (IC50) |
| PC9 | Non-Small Cell Lung Cancer | 0-1100 nM (IC50) |
| NCI-H1975 | Non-Small Cell Lung Cancer | 0-1100 nM (IC50) |
Table 2: In Vitro Activity of LY-4175408
| Cell Line | Cancer Type | EC50 (nM) |
| OV90-PTK7 | Ovarian Cancer | 1.3 |
| NCI-H446 | Small Cell Lung Cancer | 0.5 |
| OVCAR3 | Ovarian Cancer | 1.0 |
In Vivo Antitumor Activity
In vivo studies in animal models are critical for evaluating the efficacy of a potential anticancer agent in a living organism. While specific tumor growth inhibition percentages for KIVU-107 are not yet publicly detailed, reports indicate "durable complete tumor regressions" in mouse xenograft models following a single dose.
Table 3: In Vivo Activity of LY-4175408
| Xenograft Model | Cancer Type | Dose | Outcome |
| OV90-PTK7 (high PTK7) | Ovarian Cancer | 0.5 mg/kg (single dose) | Significant tumor growth inhibition |
| NCI-H446 (moderate PTK7) | Small Cell Lung Cancer | 4 mg/kg (single dose) | Significant tumor growth inhibition |
| OVCAR3 (low PTK7) | Ovarian Cancer | 2 mg/kg (single dose) | Significant tumor growth inhibition |
| SW48 (low PTK7) | Colon Cancer | 2 mg/kg (single dose) | Significant tumor growth inhibition |
Cofetuzumab pelidotin has also been shown to induce prolonged tumor regression in patient-derived xenograft preclinical models.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antitumor agents.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the antitumor agent. Remove the culture medium from the wells and add 100 µL of medium containing the different concentrations of the agent. Include untreated cells as a control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells with the antitumor agent at the desired concentration and for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
In Vivo Tumor Xenograft Model
This model evaluates the antitumor efficacy of a compound in an animal model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the antitumor agent (e.g., via intravenous or intraperitoneal injection) according to the desired dosing schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) as a percentage relative to the control group.
Visualizations
Signaling Pathway of a PTK7-Targeting ADC
Caption: Mechanism of action of a PTK7-targeting antibody-drug conjugate (ADC).
Experimental Workflow for Antitumor Activity Evaluation
References
Safety Operating Guide
Essential Safety and Logistical Guide for Handling Potent Antitumor Agents
Disclaimer: "Antitumor agent-107" is understood to be a representative name for a potent or novel antitumor compound. The following guidelines are based on established safety protocols for handling hazardous and cytotoxic drugs from leading occupational safety organizations and are intended for research and drug development professionals.[1][2][3] Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.
This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to directly answer procedural questions for laboratory personnel.
Personal Protective Equipment (PPE)
The primary goal of a robust safety program is to ensure employee safety through effective containment, which includes both engineering controls and appropriate PPE. The selection and proper use of PPE is a critical last line of defense against exposure. Required PPE varies based on the specific handling activity. All PPE used when handling cytotoxic agents should be disposable or decontaminated after use.
Table 1: PPE Requirements by Activity
| Activity | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
|---|---|---|---|---|
| Receiving & Storing | Single pair, chemotherapy-tested | Not required unless package is damaged or leakage is suspected. | Not required unless package is damaged. | Not required unless package is damaged. |
| Preparation / Compounding (in a Biological Safety Cabinet) | Double pair, chemotherapy-tested nitrile gloves. | Disposable, impermeable gown with long sleeves and tight cuffs. | Surgical or procedure mask to prevent microbial contamination of the sterile field. | Goggles or face shield. |
| Routine Administration | Double pair, chemotherapy-tested nitrile gloves. | Disposable, impermeable gown with long sleeves and tight cuffs. | Surgical mask. | Goggles or face shield. |
| Waste Disposal | Double pair, chemotherapy-tested nitrile gloves. | Disposable, impermeable gown. | NIOSH-certified respirator if aerosolization is possible (e.g., handling powders outside containment). | Goggles or face shield. |
| Spill Cleanup | Double pair, heavy-duty chemotherapy-tested gloves. | Disposable, impermeable gown. | NIOSH-certified respirator (e.g., N95 or higher). | Goggles and face shield. |
Operational and Disposal Plans
A comprehensive safety plan covers the entire lifecycle of a hazardous agent within the facility, from receipt to disposal.
A. Hierarchy of Controls
The most effective way to manage exposure is to follow the "Hierarchy of Controls," which prioritizes engineering and administrative controls over reliance on PPE alone.
Caption: Hierarchy of Controls for managing potent compound exposure.
B. Experimental Protocol: Reconstitution of a Lyophilized Agent
This protocol outlines the steps for safely preparing a stock solution from a powdered, potent antitumor agent.
-
Preparation :
-
Confirm the availability and certification of the Class II Biological Safety Cabinet (BSC) or Containment Ventilated Enclosure (CVE).
-
Gather all necessary materials: lyophilized agent vial, sterile diluent, sterile syringes and needles, a Closed System Drug-Transfer Device (CSTD) if available, sterile empty vial for dilution, plastic-backed absorbent pads, and appropriate waste containers.
-
Don all required PPE for compounding as specified in Table 1.
-
-
Procedure within the BSC/CVE :
-
Cover the work surface with a new plastic-backed absorbent pad.
-
Carefully uncap the agent vial and the diluent vial. Swab the septa with 70% isopropyl alcohol and allow to dry.
-
Using a sterile syringe, slowly withdraw the required volume of diluent. To prevent pressure changes, use a venting needle or a CSTD.
-
Slowly inject the diluent into the agent vial, directing the stream against the inside wall of the vial to avoid aerosol generation.
-
Allow the vial to sit for a moment to let any aerosols settle before withdrawing the needle.
-
Gently swirl the vial to dissolve the contents. Do not shake, as this can create aerosols.
-
Withdraw the required volume of the reconstituted agent for the next dilution step or for direct use, again using techniques to prevent pressure differentials.
-
Label the final prepared container clearly with the agent's name, concentration, date, and hazard symbols.
-
-
Post-Procedure :
-
Dispose of all single-use items (syringes, needles, vials, absorbent pad) directly into the appropriate cytotoxic waste container located within the BSC/CVE.
-
Wipe down the exterior of the final preparation container before removing it from the BSC/CVE.
-
Decontaminate all surfaces of the BSC/CVE as per institutional SOPs.
-
Remove PPE in the designated area, starting with the outer gloves, followed by the gown, and then the inner gloves, to avoid contaminating skin or clothing. Wash hands thoroughly.
-
C. Disposal Plan
Proper segregation and disposal of cytotoxic waste are critical to prevent environmental contamination and accidental exposure. All materials that come into contact with the agent must be treated as cytotoxic waste. The final disposal method for cytotoxic waste is typically high-temperature incineration.
Table 2: Cytotoxic Waste Disposal Procedures
| Waste Type | Container | Procedure |
|---|---|---|
| Sharps | Puncture-proof, leak-proof, purple sharps container labeled "Cytotoxic". | Do not recap, bend, or break needles. Place all needles, syringes, broken glass, and vials directly into the container. |
| PPE & Consumables | Thick (2-4 mm), leak-proof, purple plastic bag or bin labeled "Cytotoxic". | Place all used gloves, gowns, absorbent pads, and other contaminated lab materials into the designated bag or bin. |
| Unused/Expired Agent | Dispose of as bulk hazardous chemical waste according to institutional and local regulations. | Follow EPA/RCRA guidelines. Do not dispose of down the drain. |
| Contaminated Animal Bedding/Carcasses | Labeled cytotoxic waste containers. | Bedding and carcasses from treated animals should be handled as cytotoxic waste. |
Spill Management Protocol
Immediate and effective management of spills is essential to minimize contamination and health risks. Spill kits must be clearly labeled and accessible in all areas where the agent is handled.
-
Immediate Response :
-
Alert others in the area and restrict access to prevent the spread of contamination.
-
If the agent contacts skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Remove any contaminated clothing.
-
-
Cleanup Procedure :
-
Don the appropriate spill cleanup PPE as detailed in Table 1, including a respirator.
-
For liquids: Gently cover the spill with absorbent pads from the spill kit, working from the outside in to contain it.
-
For powders: Cover the spill with damp absorbent pads to avoid generating dust.
-
Use a scoop to collect broken glass and place it in a cytotoxic sharps container.
-
Place all contaminated absorbent materials into the cytotoxic waste bag.
-
Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol or another appropriate decontaminating agent.
-
Dispose of all cleanup materials and contaminated PPE as cytotoxic waste.
-
Document the spill and cleanup procedure according to institutional policy.
-
Visualized Workflows and Pathways
A. Safe Handling Workflow
This diagram outlines the procedural flow for safely working with potent antitumor agents in a laboratory setting.
Caption: Procedural workflow for handling potent antitumor agents.
B. Example Signaling Pathway: Apoptosis Induction
Many antitumor agents function by inducing programmed cell death (apoptosis) in cancer cells. The diagram below illustrates a simplified, common pathway that a novel agent might target.
Caption: Simplified extrinsic apoptosis pathway, a common antitumor target.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
